Ipragliflozin L-Proline
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(2S,3R,4R,5S,6R)-2-[3-(1-benzothiophen-2-ylmethyl)-4-fluorophenyl]-6-(hydroxymethyl)oxane-3,4,5-triol;(2S)-pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FO5S.C5H9NO2/c22-15-6-5-12(21-20(26)19(25)18(24)16(10-23)27-21)7-13(15)9-14-8-11-3-1-2-4-17(11)28-14;7-5(8)4-2-1-3-6-4/h1-8,16,18-21,23-26H,9-10H2;4,6H,1-3H2,(H,7,8)/t16-,18-,19+,20-,21+;4-/m10/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUVGWWULBZIUBS-FVYIYGEMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)O.C1=CC=C2C(=C1)C=C(S2)CC3=C(C=CC(=C3)C4C(C(C(C(O4)CO)O)O)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)C(=O)O.C1=CC=C2C(=C1)C=C(S2)CC3=C(C=CC(=C3)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30FNO7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20241771 | |
| Record name | Ipragliflozin L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20241771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
519.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
951382-34-6 | |
| Record name | Ipragliflozin mixture with proline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0951382346 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ipragliflozin L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20241771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | IPRAGLIFLOZIN L-PROLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M6N3GK48A4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Ipragliflozin L-Proline mechanism of action in non-diabetic models
An In-depth Technical Guide to the Mechanism of Action of Ipragliflozin L-Proline in Non-Diabetic Models
Executive Summary
Ipragliflozin, a selective sodium-glucose cotransporter 2 (SGLT2) inhibitor, has demonstrated a range of therapeutic effects extending beyond glycemic control. Originally developed for type 2 diabetes, its mechanism of action confers significant metabolic, cardiovascular, and renal benefits in non-diabetic preclinical models. The primary action of ipragliflozin is the inhibition of SGLT2 in the renal proximal tubules, which reduces glucose reabsorption and promotes urinary glucose excretion.[1][2] This foundational mechanism triggers a cascade of systemic effects, including caloric loss, modest osmotic diuresis, and natriuresis, which are beneficial in non-diabetic pathologies.
In non-diabetic models of obesity and metabolic dysfunction, ipragliflozin promotes weight loss primarily by reducing fat mass without significantly affecting lean muscle mass.[3][4] This is achieved by enhancing fatty acid oxidation and upregulating energy expenditure, potentially through the activation of the AMP-activated protein kinase (AMPK)/sirtuin 1 (SIRT1) signaling pathway.[5][6] In models of non-diabetic cardiomyopathy, ipragliflozin exerts direct cardioprotective effects, preventing left ventricular hypertrophy and fibrosis independent of changes in plasma glucose levels.[7][8] Furthermore, its mild diuretic and natriuretic effects contribute to a consistent reduction in blood pressure.[7][9] In the context of non-diabetic kidney disease, SGLT2 inhibition with ipragliflozin has been shown to reduce renal dysfunction and tubular damage.[10] This technical guide synthesizes the current preclinical evidence for ipragliflozin's mechanism of action in non-diabetic models, presenting quantitative data, detailed experimental protocols, and key signaling pathways to inform researchers and drug development professionals.
Core Mechanism of Action: SGLT2 Inhibition
Ipragliflozin is a potent and highly selective inhibitor of the SGLT2 protein, which is responsible for approximately 90% of glucose reabsorption in the S1 segment of the renal proximal tubules.[11] By blocking this transporter, ipragliflozin induces glycosuria, leading to a net caloric loss and providing the basis for its metabolic benefits.[2][3] This action is independent of insulin secretion or sensitivity.[2]
Pleiotropic Effects in Non-Diabetic Models
The primary mechanism of SGLT2 inhibition initiates a variety of secondary effects that are beneficial in non-diabetic disease models, particularly in cardiovascular, metabolic, and renal contexts.
Metabolic Modulation: Weight and Fat Mass Reduction
In non-diabetic animal models of diet-induced obesity, ipragliflozin consistently reduces body weight and, specifically, fat mass. This effect is observed without a corresponding loss of lean body mass or bone mineral content.[3] The reduction in adipose tissue includes both visceral and subcutaneous fat depots.[3] This is attributed to the steady caloric loss from glycosuria, which forces a metabolic shift from glucose utilization to fatty acid oxidation for energy production.[3][5]
Cardiovascular Protection
Ipragliflozin demonstrates significant cardioprotective effects in non-diabetic models of cardiomyopathy and hypertension. In Dahl salt-sensitive obese rats, a non-diabetic model of cardiomyopathy, ipragliflozin prevented the development of left ventricular (LV) hypertrophy and fibrosis.[7] It also delayed the age-related increase in systolic blood pressure without affecting the heart rate.[7][8] These benefits occurred without changes in plasma glucose levels, indicating a direct cardiac effect beyond glycemic control.[7] The mechanism may involve alterations in cardiac microRNA expression profiles related to hypertrophy and heart failure.[8]
Blood Pressure Regulation
A reduction in blood pressure is a consistent finding with SGLT2 inhibitors.[12] In non-diabetic rat models, ipragliflozin delayed the age-related increase in systolic blood pressure.[7] While many large-scale studies are in diabetic populations, the effect is also observed in non-diabetic subjects.[13][14] The mechanisms are multifactorial, including a modest diuretic and natriuretic effect leading to plasma volume contraction, as well as weight loss.[13][15]
Renal Protection
The benefits of SGLT2 inhibitors on the kidney are well-documented and extend to non-diabetic chronic kidney disease (CKD).[16][17] In a mouse model of adenine-induced CKD, low-dose ipragliflozin reduced renal dysfunction, tubular dilatation, and fibrosis.[10] The proposed mechanisms for renal protection in non-diabetic models include reduced glomerular pressure via tubuloglomerular feedback, decreased inflammation, and inhibition of fibrosis.[12][17]
Key Signaling Pathways
AMPK/SIRT1 Pathway Activation
Recent studies in non-diabetic, high-fat diet-induced obese mice suggest that ipragliflozin's metabolic benefits are mediated by the activation of the AMP-activated protein kinase (AMPK) and sirtuin 1 (SIRT1) pathway in the liver and adipose tissue.[5] SGLT2 inhibition leads to a shift in the insulin-to-glucagon ratio, which can activate AMPK.[5] Activated AMPK, in turn, can activate SIRT1, leading to a cascade of downstream effects including increased expression of thermogenesis-related genes (e.g., Ucp1) in adipose tissue and enhanced fatty acid oxidation in brown adipose tissue.[5] This pathway provides a molecular basis for the observed reduction in hepatic steatosis and improvement in adipocyte hypertrophy.[5][6]
Summary of Quantitative Data
Table 1: Effects of Ipragliflozin on Metabolic Parameters in Non-Diabetic Animal Models
| Animal Model | Treatment | Duration | Body Weight Change | Fat Mass Change | Key Finding | Reference |
| High-Fat Diet-Induced Obese Rats | 10 mg/kg/day | 4 weeks | Reduced vs. Control | Reduced visceral & subcutaneous fat | Promoted fatty acid oxidation over glucose utilization | [3] |
| 129S6/Sv Mice on High-Fat Diet (Prediabetic) | 3 mg/kg/day | 16 weeks | No significant change vs. HFD Control | Reduced adipocyte size | Attenuated hepatic steatosis; increased Ucp1 expression in adipose tissue | [5] |
Table 2: Effects of Ipragliflozin on Cardiovascular Parameters in Non-Diabetic Animal Models
| Animal Model | Treatment | Duration | Key Cardiovascular Outcomes | Blood Pressure Effect | Reference |
| DahlS.Z-Leprfa/Leprfa (DS/obese) Rats | 0.01% (w/w) in chow | 8 weeks | Reduced LV mass, intraventricular septal thickness; Ameliorated cardiomyocyte hypertrophy & LV fibrosis | Delayed age-related increase in Systolic BP | [7] |
| DahlS.Z-Leprfa/Leprfa (DS/obese) Rats | 0.01% (w/w) in chow | 6 weeks | Reduced interventricular septal thickness & LV organ weight; Improved cardiomyocyte hypertrophy | Reduced Systolic BP | [8] |
| Sprague-Dawley (SD) Rats (Non-diabetic control) | Single oral dose (1, 3, 10 mg/kg) | 24 hours | No effect on HR or autonomic nerve activity | No effect on Systolic BP | [18] |
Detailed Experimental Protocols
Protocol: Cardiac Histopathology in a Non-Diabetic Rat Model of Cardiomyopathy[7]
-
Objective: To investigate the effect of ipragliflozin on cardiac dysfunction and histopathology in a non-diabetic rat model.
-
Animal Model: Male DahlS.Z-Leprfa/Leprfa (DS/obese) rats, a non-diabetic model for cardiomyopathy. Age-matched male DahlS.Z-Lepr+/Lepr+ (DS/lean) rats were used as controls.
-
Drug Administration: Ipragliflozin was mixed with chow at a concentration of 0.01% (w/w) and administered ad libitum for 8 weeks.
-
Measurements:
-
Blood Pressure: Systolic blood pressure (SBP) and heart rate (HR) were measured every 4 weeks using the tail-cuff method.
-
Echocardiography: Performed after 8 weeks of treatment to assess left ventricular (LV) mass and intraventricular septal thickness.
-
Histopathology: Hearts were excised, and LV tissues were subjected to hematoxylin and eosin (H&E) and Masson's trichrome staining to examine cardiomyocyte hypertrophy and fibrosis.
-
Blood and Urine Analysis: Plasma glucose, urine volume, and urinary glucose excretion were measured.
-
Protocol: Body Fat Mass and Fatty Acid Oxidation in High-Fat Diet-Induced Obese Rats[3]
-
Objective: To examine the effect of ipragliflozin on body weight and composition in a diet-induced obesity model.
-
Animal Model: Male Sprague-Dawley rats fed a high-fat diet (HFD) to induce obesity.
-
Drug Administration: Ipragliflozin was administered orally once daily at a dose of 10 mg/kg for 4 weeks.
-
Measurements:
-
Body Composition: Analyzed using dual-energy X-ray absorptiometry (DEXA) and computed tomography (CT) to quantify visceral fat, subcutaneous fat, lean mass, and bone mineral content.
-
Metabolic Analysis: Plasma and urinary parameters were analyzed to assess lipolysis and fatty acid oxidation.
-
Energy Metabolism: Indirect calorimetry was used to measure the heat production rate from glucose and fat, and to determine the respiratory exchange ratio (RER).
-
Conclusion
The mechanism of action of ipragliflozin in non-diabetic models is multifaceted, extending well beyond its primary effect on renal glucose handling. Preclinical evidence robustly supports its role in promoting the loss of fat mass, improving cardiovascular structure and function, regulating blood pressure, and protecting renal tissue from injury, all independent of a diabetic state. The activation of the AMPK/SIRT1 pathway appears to be a key molecular mechanism underlying its beneficial metabolic effects. These findings highlight the therapeutic potential of ipragliflozin for non-diabetic conditions such as obesity, metabolic syndrome, heart failure, and chronic kidney disease, providing a strong rationale for further clinical investigation in these populations.
References
- 1. Clinical pharmacokinetics and pharmacodynamics of the novel SGLT2 inhibitor ipragliflozin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Profile of Ipragliflozin, an Oral SGLT-2 Inhibitor for the Treatment of Type 2 Diabetes: The Evidence to Date - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SGLT2 selective inhibitor ipragliflozin reduces body fat mass by increasing fatty acid oxidation in high-fat diet-induced obese rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Sodium Glucose Cotransporter 2 Inhibitor Ipragliflozin Promotes Preferential Loss of Fat Mass in Non-obese Diabetic Goto-Kakizaki Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ipragliflozin, an SGLT2 Inhibitor, Ameliorates High-Fat Diet-Induced Metabolic Changes by Upregulating Energy Expenditure through Activation of the AMPK/ SIRT1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effect of ipragliflozin, an SGLT2 inhibitor, on cardiac histopathological changes in a non-diabetic rat model of cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Role of SGLT2 Inhibitor Ipragliflozin on Cardiac Hypertrophy and microRNA Expression Profiles in a Non-diabetic Rat Model of Cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. mdpi.com [mdpi.com]
- 11. SGLT2 Inhibitors in Diabetic and Non-Diabetic Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Renal Protection with SGLT2 Inhibitors: Effects in Acute and Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Twenty-Four Hour Blood Pressure Response to Empagliflozin and Its Determinants in Normotensive Non-diabetic Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ahajournals.org [ahajournals.org]
- 15. Ipragliflozin tied to long-term reduction in BP in diabetes patients: PROTECT trial analysis [medicaldialogues.in]
- 16. mdpi.com [mdpi.com]
- 17. Frontiers | Application of SGLT-2 inhibitors in non-diabetic CKD: mechanisms, efficacy, and safety [frontiersin.org]
- 18. First-dose effect of the SGLT2 inhibitor ipragliflozin on cardiovascular activity in spontaneously diabetic Torii fatty rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Ipragliflozin L-Proline: A Deep Dive into SGLT2 Selectivity and Potency
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the sodium-glucose cotransporter 2 (SGLT2) selectivity and potency of Ipragliflozin L-Proline, a prominent therapeutic agent in the management of type 2 diabetes mellitus. Ipragliflozin's efficacy is rooted in its highly selective and potent inhibition of SGLT2, a protein primarily responsible for glucose reabsorption in the kidneys.[1][2][3] This document collates in vitro potency data, details the experimental methodologies used for these assessments, and visualizes the underlying biological pathways and experimental workflows.
Quantitative Analysis of Ipragliflozin's Potency and Selectivity
The inhibitory activity of ipragliflozin has been quantified against various SGLT isoforms to establish its selectivity profile. The data, presented below, consistently demonstrates a high degree of selectivity for SGLT2 over SGLT1, the primary SGLT transporter in the intestine.[4][5]
In Vitro Inhibitory Potency of Ipragliflozin
| Target | Species | IC50 (nM) | Reference |
| SGLT2 | Human | 2.8 | [6][7] |
| SGLT2 | Human | 7.38 | [5][8][9] |
| SGLT2 | Human | 8.9 | [10] |
| SGLT1 | Human | 1876 | [5][9] |
| SGLT2 | Rat | 6.73 | [8] |
| SGLT2 | Mouse | 5.64 | [8] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Comparative Inhibitory Constants (Ki) and Selectivity
| Compound | Target | Ki (nM) | SGLT2 Selectivity (SGLT1 IC50 / SGLT2 IC50) | Reference |
| Ipragliflozin | hSGLT2 | 2.28 | ~254-fold | [5][11] |
| Phlorizin | hSGLT2 | 20.2 | - | [11] |
Ki (Inhibition constant) is an indication of how potent an inhibitor is; it is the concentration required to produce half maximum inhibition.
Mechanism of Action: Selective SGLT2 Inhibition
Ipragliflozin exerts its therapeutic effect by selectively targeting SGLT2 in the proximal convoluted tubules of the kidneys.[2][3] SGLT2 is responsible for the reabsorption of approximately 90% of the glucose filtered by the glomerulus.[3][12] By inhibiting this transporter, ipragliflozin effectively blocks glucose reabsorption, leading to increased urinary glucose excretion and a subsequent lowering of blood glucose levels.[2][3] This mechanism is independent of insulin, which provides a therapeutic advantage in the context of type 2 diabetes where insulin signaling may be impaired.[12]
Experimental Protocols for Assessing SGLT Inhibition
The determination of IC50 and Ki values for SGLT inhibitors involves cellular assays utilizing cell lines that stably express the target transporters. The following is a generalized protocol synthesized from common practices in the field.
Cell Line and Culture
-
Cell Lines: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK-293T) cells are commonly used.[13] These cells are transfected to stably express human SGLT1 (hSGLT1) or human SGLT2 (hSGLT2).
-
Culture Conditions: Cells are maintained in appropriate culture medium (e.g., DMEM/F12) supplemented with fetal bovine serum, antibiotics, and a selection agent (e.g., G418) to ensure the continued expression of the transporter.
SGLT Inhibition Assay (Radiolabeled Substrate Uptake)
-
Cell Seeding: Cells expressing hSGLT1 or hSGLT2 are seeded into 96-well plates and grown to confluence.
-
Preparation of Assay Buffer: A sodium-containing buffer is used for the uptake assay, while a sodium-free buffer (with sodium replaced by choline or N-methyl-D-glucamine) is used for determining background uptake.
-
Inhibitor and Substrate Preparation: Ipragliflozin is serially diluted to a range of concentrations. The substrate, typically α-methyl-D-[14C]glucopyranoside ([14C]AMG), a non-metabolizable glucose analog, is prepared in the assay buffer.[11]
-
Assay Procedure:
-
The cell culture medium is removed, and the cells are washed with pre-warmed assay buffer.
-
Cells are pre-incubated with varying concentrations of ipragliflozin or vehicle control for a specified time.
-
The uptake is initiated by adding the [14C]AMG-containing assay buffer.
-
The reaction is allowed to proceed for a defined period (e.g., 1-2 hours).
-
Uptake is terminated by rapidly washing the cells with ice-cold, sodium-free buffer.
-
-
Quantification:
-
Cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
-
-
Data Analysis:
-
The specific SGLT-mediated uptake is calculated by subtracting the uptake in the presence of a high concentration of a non-selective SGLT inhibitor (like phlorizin) or in sodium-free buffer from the total uptake.
-
The percentage of inhibition at each ipragliflozin concentration is determined.
-
IC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
-
Conclusion
This compound is a highly potent and selective inhibitor of SGLT2.[1][6] The substantial difference in its inhibitory activity against SGLT2 compared to SGLT1 underscores its targeted mechanism of action, which is a key factor in its clinical efficacy and safety profile. The experimental methodologies outlined provide a foundational understanding for the continued research and development of selective SGLT inhibitors.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Clinical pharmacokinetics and pharmacodynamics of the novel SGLT2 inhibitor ipragliflozin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Sodium-Glucose Cotransporter 2 Inhibitors Mechanisms of Action: A Review [frontiersin.org]
- 4. Ipragliflozin: A novel sodium-glucose cotransporter 2 inhibitor developed in Japan - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ovid.com [ovid.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Ipragliflozin (L-Proline) | CymitQuimica [cymitquimica.com]
- 8. selleckchem.com [selleckchem.com]
- 9. immune-system-research.com [immune-system-research.com]
- 10. Comparative Pharmacokinetics and Pharmacodynamics of a Novel Sodium-Glucose Cotransporter 2 Inhibitor, DWP16001, with Dapagliflozin and Ipragliflozin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jstage.jst.go.jp [jstage.jst.go.jp]
- 12. Why Do SGLT2 Inhibitors Inhibit Only 30–50% of Renal Glucose Reabsorption in Humans? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structural selectivity of human SGLT inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Profile of Ipragliflozin L-Proline in Oncology: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the preclinical evidence surrounding the anti-cancer potential of Ipragliflozin, the active component of Ipragliflozin L-Proline. As a selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), Ipragliflozin is primarily an anti-diabetic agent. However, emerging preclinical research, predominantly in breast cancer models, suggests a direct anti-proliferative effect on cancer cells. This document synthesizes the available quantitative data, details the experimental methodologies employed in these key studies, and visualizes the proposed mechanisms of action and experimental workflows.
Quantitative Data Summary
The anti-cancer effects of Ipragliflozin have been quantified in several key preclinical studies. The following tables summarize the significant findings, focusing on cell proliferation and electrophysiological changes.
Table 1: In Vitro Efficacy of Ipragliflozin in Breast Cancer Cells
| Cell Line | Assay | Concentration (µM) | Effect | Citation |
| MCF-7 | Cell Growth | 1 - 50 | Dose-dependent suppression of cell growth | [1][2][3] |
| MCF-7 | DNA Synthesis (BrdU) | 50 - 100 | Significant inhibition of DNA synthesis | [1] |
Table 2: Electrophysiological and Mitochondrial Effects of Ipragliflozin in MCF-7 Cells
| Parameter | Treatment | Outcome | Citation |
| Membrane Potential | Ipragliflozin | Membrane hyperpolarization | [1][2][3] |
| Mitochondrial Membrane Potential | Ipragliflozin | Increased JC-1 green fluorescence, indicating instability | [1][2][3] |
| Glucose-Induced Whole-Cell Current | Ipragliflozin or SGLT2 knockdown | Suppression of current | [1][2][3] |
Experimental Protocols
The following sections detail the methodologies used in the preclinical evaluation of Ipragliflozin's anti-cancer effects.
Cell Culture and Proliferation Assays
Human breast cancer cell lines, such as MCF-7, MDA-MB-231, and KPL-1, were utilized.[1] Cells were cultured in appropriate media and conditions. To assess the impact on cell growth, cells were treated with varying concentrations of Ipragliflozin (ranging from 1 to 50 µM) or a vehicle control (DMSO).[1] Cell numbers were monitored over time to generate growth curves.[1]
DNA Synthesis Assay (BrdU Assay)
To specifically measure the effect on DNA synthesis, a Bromodeoxyuridine (BrdU) assay was performed. MCF-7 cells were treated with high doses of Ipragliflozin (50-100 µM).[1] The incorporation of BrdU into newly synthesized DNA was quantified to determine the rate of cell proliferation.[1]
SGLT2 Knockdown Experiments
To confirm that the anti-proliferative effects of Ipragliflozin are mediated through its intended target, SGLT2 expression was silenced using small interfering RNA (siRNA).[1][2][3] The efficacy of the knockdown was confirmed by RT-PCR.[1] The growth of SGLT2-knockdown cells was then compared to control cells in the presence of Ipragliflozin.[1]
Electrophysiology (Patch Clamp Technique)
The patch clamp technique was employed to measure membrane potential and whole-cell currents in MCF-7 cells.[1][2][3] These experiments were conducted to understand the impact of Ipragliflozin on the electrophysiological properties of the cancer cells.[1] The effect of Ipragliflozin on glucose-induced whole-cell currents was a key parameter measured, providing insight into the inhibition of sodium and glucose cotransport.[1][2][3]
Mitochondrial Membrane Potential Assay (JC-1 Assay)
The JC-1 assay was used to assess changes in mitochondrial membrane potential.[1][2][3] An increase in JC-1 green fluorescence upon treatment with Ipragliflozin indicated a depolarization or instability of the mitochondrial membrane, a potential trigger for apoptosis.[1][2][3]
Visualizations: Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways and experimental workflows described in the preclinical studies of Ipragliflozin.
References
Cardiovascular Effects of Ipragliflozin L-Proline: A Technical Overview for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the cardiovascular effects of ipragliflozin L-proline, a selective sodium-glucose cotransporter 2 (SGLT2) inhibitor. The content herein synthesizes findings from key preclinical and clinical research, focusing on quantitative data, experimental methodologies, and underlying signaling pathways.
Quantitative Data Summary
The following tables summarize the key quantitative cardiovascular outcomes observed in studies investigating ipragliflozin.
Table 1: Effects on Blood Pressure and Heart Rate
| Parameter | Study Population | Treatment Group | Control Group | Duration | Outcome | Citation |
| Systolic Blood Pressure (SBP) | Patients with Type 2 Diabetes (PROTECT study) | Ipragliflozin | Standard antihyperglycemic treatment | 24 months | Mean reduction of 3.6 mmHg compared to control | [1][2][3] |
| Systolic Blood Pressure (SBP) | Non-diabetic DahlS.Z-Leprfa/Leprfa rats | Ipragliflozin (0.01% w/w in chow) | Standard chow | 6 weeks | Significant reduction in SBP | [4] |
| Heart Rate (HR) | Non-diabetic DahlS.Z-Leprfa/Leprfa rats | Ipragliflozin (0.01% w/w in chow) | Standard chow | 6 weeks | No significant effect on HR | [4] |
| Heart Rate (HR) | Spontaneously Diabetic Torii (SDT) fatty rats | Single oral dose of Ipragliflozin | Vehicle | 24 hours | No effect on HR | [5] |
Table 2: Effects on Cardiac Structure and Function
| Parameter | Study Population | Treatment Group | Control Group | Duration | Outcome | Citation |
| Interventricular Septal Thickness | Non-diabetic DahlS.Z-Leprfa/Leprfa rats | Ipragliflozin (0.01% w/w in chow) | Standard chow | 6 weeks | Significant reduction | [4] |
| Left Ventricular (LV) Organ Weight | Non-diabetic DahlS.Z-Leprfa/Leprfa rats | Ipragliflozin (0.01% w/w in chow) | Standard chow | 6 weeks | Significant reduction | [4] |
| Cardiomyocyte Hypertrophy | Non-diabetic DahlS.Z-Leprfa/Leprfa rats | Ipragliflozin (0.01% w/w in chow) | Standard chow | 6 weeks | Improvement in hypertrophy | [6][4] |
| LV Diastolic Function (E/e') | Patients with Type 2 Diabetes and HFpEF (EXCEED trial) | Ipragliflozin | Conventional treatment | 24 weeks | No significant improvement compared to control | [7][8][9] |
| LV Diastolic Function (e' and E/e') | Patients with Type 2 Diabetes and preserved LVEF (≥60%) (PROTECT sub-study) | Ipragliflozin | Standard of care | Not specified | Higher e' and lower E/e' compared to control | [10] |
Table 3: Effects on Endothelial Function and Biomarkers
| Parameter | Study Population | Treatment Group | Control Group | Duration | Outcome | Citation |
| Endothelial Function (Acetylcholine-dependent vasodilation) | Streptozotocin (STZ)-induced diabetic mice | Ipragliflozin (3 mg/kg/day) | Vehicle | 3 weeks | Attenuated impairment (P < 0.001) | [11][12][13] |
| Endothelial Function (Flow-mediated vasodilation - FMD) | Patients with Type 2 Diabetes (PROTECT sub-analysis) | Ipragliflozin | Standard therapy | 24 months | No significant change in FMD | [14][15] |
| Oxidative Stress (Urinary 8-OHdG) | STZ-induced diabetic mice | Ipragliflozin (3 mg/kg/day) | Vehicle | 3 weeks | Significant reduction | [11][12][13] |
| Inflammatory Molecules (MCP-1, VCAM-1, ICAM-1 expression in aorta) | STZ-induced diabetic mice | Ipragliflozin (3 mg/kg/day) | Vehicle | 3 weeks | Decreased expression (P < 0.05) | [11][12] |
| Plasma Inflammatory Cytokines | Non-diabetic DahlS.Z-Leprfa/Leprfa rats | Ipragliflozin (0.01% w/w in chow) | Standard chow | 6 weeks | Reduction in plasma levels | [6][4] |
| NT-proBNP | Patients with Type 2 Diabetes and HFpEF (EXCEED trial) with baseline NT-proBNP ≥400 pg/mL | Ipragliflozin | Conventional treatment | 24 weeks | Decrease in NT-proBNP levels | [8][9] |
Experimental Protocols
This section details the methodologies for key experiments cited in this guide.
PROTECT Study (Clinical Trial)
-
Study Design: A multicenter, prospective, randomized, open-label, blinded-endpoint study.[1][2]
-
Participants: 464 patients with type 2 diabetes were randomized to either an ipragliflozin group or a control group.[1]
-
Intervention: The ipragliflozin group received ipragliflozin in addition to standard antihyperglycemic treatment. The control group received standard antihyperglycemic treatment.
-
Primary Endpoint (Sub-analysis): The trajectory of systolic blood pressure measured at baseline and at 3, 6, 12, and 24 months.[1][16]
-
Key Assessments:
-
Blood Pressure: Measured in a routine clinical setting.[1]
-
Endothelial Function (Sub-analysis): Assessed by flow-mediated vasodilation (FMD) of the brachial artery in a subset of patients.[15]
-
Echocardiography (Sub-analysis): Standard echocardiographic parameters were measured to assess left ventricular diastolic function.[10]
-
-
Statistical Analysis: Correlations between changes in systolic blood pressure and cardiometabolic variables were evaluated.[1]
EXCEED Trial (Clinical Trial)
-
Study Design: An open-label, multicenter, randomized, two-arm interventional trial.[8][9]
-
Participants: 68 eligible participants with type 2 diabetes and heart failure with preserved ejection fraction (HFpEF) were randomly assigned to an ipragliflozin group (n=36) or a conventional treatment group (n=32).[8][9]
-
Intervention: The ipragliflozin group received ipragliflozin for 24 weeks. The control group received conventional treatment.
-
Primary Endpoints: The change in E/e' and e', markers of left ventricular diastolic function.[8][9]
-
Secondary Endpoints: Other echocardiography parameters, plasma NT-proBNP level, New York Heart Association (NYHA) class, hemoglobin A1c, and blood pressure.[8][9]
-
Key Assessments:
Preclinical Study in STZ-Induced Diabetic Mice
-
Animal Model: Eight-week-old male C57BL/6 mice were treated with a single intraperitoneal injection of streptozotocin (150 mg/kg) to induce diabetes.[12][13]
-
Intervention: Three days after STZ injection, mice were administered ipragliflozin (3 mg/kg/day) via gavage for 3 weeks.[12][13]
-
Key Assessments:
-
Vascular Function: Assessed by isometric tension recording of the abdominal aorta to determine acetylcholine-dependent vasodilation.[12][13]
-
Oxidative Stress: Measured by the level of 8-hydroxy-2'-deoxyguanosine (8-OHdG) in urine.[12][13]
-
Protein Expression: Western blot analysis was used to examine the phosphorylation of Akt and eNOSSer1177 in the abdominal aorta.[12][13]
-
Gene Expression: Quantitative RT-PCR (qPCR) was used to measure the expression of inflammatory molecules (MCP-1, VCAM-1, ICAM-1) in the abdominal aorta.[12][13]
-
Preclinical Study in a Non-diabetic Rat Model of Cardiomyopathy
-
Animal Model: Male DahlS.Z-Leprfa/Leprfa (DS/obese) rats, a model of salt-sensitive hypertension and cardiomyopathy. DahlS.Z-Lepr+/Lepr+ (DS/lean) rats were used as controls.[6][4]
-
Intervention: Ipragliflozin was added to the chow (0.01% w/w) and given to DS/obese rats for 6 weeks.[6][4]
-
Key Assessments:
-
Hemodynamics: Systolic blood pressure and heart rate were measured every other week.[6][4]
-
Echocardiography: Performed to assess cardiac structure and function, including interventricular septal thickness.[6][4]
-
Histopathology: Histopathological examination of the left ventricle was conducted to assess cardiomyocyte hypertrophy.[6][4]
-
Biomarkers: Plasma inflammatory cytokine levels were measured.[6][4]
-
MicroRNA Expression: Microarray analysis was performed to evaluate miRNA expression profiles in the left ventricle.[6][4]
-
Signaling Pathways and Mechanisms of Action
Research suggests that the cardiovascular effects of ipragliflozin are mediated through multiple signaling pathways.
Endothelial Function and Nitric Oxide Bioavailability
In preclinical models of diabetes, ipragliflozin has been shown to improve endothelial dysfunction by enhancing the nitric oxide (NO) signaling pathway.[11][13] Hyperglycemia-induced oxidative stress is a key contributor to endothelial dysfunction, leading to reduced NO bioavailability. Ipragliflozin appears to counteract this by increasing the phosphorylation of Akt and endothelial nitric oxide synthase (eNOS) at serine 1177, which activates eNOS to produce NO.[11][13] This is coupled with a reduction in oxidative stress, as evidenced by lower levels of urinary 8-OHdG.[11][13]
Caption: Akt/eNOS signaling pathway influenced by ipragliflozin.
Cardiac Remodeling
In a non-diabetic model of cardiomyopathy, ipragliflozin demonstrated beneficial effects on cardiac remodeling by reducing left ventricular hypertrophy.[4] This was associated with alterations in the expression of microRNAs related to cardiac hypertrophy and heart failure, suggesting a role for ipragliflozin in modulating gene expression to prevent adverse cardiac structural changes.[4] The reduction in plasma inflammatory cytokines also points to an anti-inflammatory mechanism contributing to its cardioprotective effects.[6][4]
Hemodynamic Effects
The reduction in systolic blood pressure observed with ipragliflozin is a consistent finding in clinical trials.[1][2][3] This effect is likely multifactorial, stemming from the diuretic and natriuretic effects of SGLT2 inhibition, leading to a reduction in plasma volume.
Experimental Workflows
The following diagram illustrates a generalized workflow for a clinical trial investigating the cardiovascular effects of ipragliflozin, based on the design of studies like PROTECT and EXCEED.
References
- 1. Long-term effects of ipragliflozin on blood pressure in patients with type 2 diabetes: Insights from the randomized PRO… [ouci.dntb.gov.ua]
- 2. scholars.mssm.edu [scholars.mssm.edu]
- 3. Ipragliflozin tied to long-term reduction in BP in diabetes patients: PROTECT trial analysis [medicaldialogues.in]
- 4. (PDF) The Role of SGLT2 Inhibitor Ipragliflozin on Cardiac Hypertrophy and microRNA Expression Profiles in a Non-diabetic Rat Model of Cardiomyopathy. (2022) | Toshiyuki Takasu | 4 Citations [scispace.com]
- 5. First-dose effect of the SGLT2 inhibitor ipragliflozin on cardiovascular activity in spontaneously diabetic Torii fatty rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Role of SGLT2 Inhibitor Ipragliflozin on Cardiac Hypertrophy and microRNA Expression Profiles in a Non-diabetic Rat Model of Cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of ipragliflozin on left ventricular diastolic function in patients with type 2 diabetes and heart failure with preserved ejection fraction: The EXCEED randomized controlled multicenter study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of ipragliflozin on left ventricular diastolic function in patients with type 2 diabetes and heart failure with preserved ejection fraction: The EXCEED randomized controlled multicenter study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]
- 11. frontiersin.org [frontiersin.org]
- 12. Glycemic Control with Ipragliflozin, a Novel Selective SGLT2 Inhibitor, Ameliorated Endothelial Dysfunction in Streptozotocin-Induced Diabetic Mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Glycemic Control with Ipragliflozin, a Novel Selective SGLT2 Inhibitor, Ameliorated Endothelial Dysfunction in Streptozotocin-Induced Diabetic Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Lack of impact of ipragliflozin on endothelial function in patients with type 2 diabetes: sub-analysis of the PROTECT study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scholars.mssm.edu [scholars.mssm.edu]
- 16. researchgate.net [researchgate.net]
The Effects of Ipragliflozin L-Proline on Nonalcoholic Fatty Liver Disease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Nonalcoholic fatty liver disease (NAFLD) represents a growing global health concern, tightly linked to metabolic syndrome, obesity, and type 2 diabetes mellitus (T2DM). The progression of NAFLD to its more severe form, nonalcoholic steatohepatitis (NASH), can lead to cirrhosis and hepatocellular carcinoma. This technical guide provides an in-depth analysis of the therapeutic potential of Ipragliflozin L-Proline, a selective sodium-glucose cotransporter 2 (SGLT2) inhibitor, in the management of NAFLD. We synthesize findings from key clinical and preclinical studies, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development in the field of metabolic and liver diseases.
Data Presentation: Summary of Clinical and Preclinical Findings
The following tables summarize the quantitative outcomes from various studies investigating the effects of Ipragliflozin on key parameters of NAFLD.
Table 1: Effects of Ipragliflozin on Anthropometric and Glycemic Parameters in Patients with T2DM and NAFLD
| Study | Duration | Ipragliflozin Dose | Change in Body Weight (kg) | Change in HbA1c (%) |
| Takahashi et al., 2021[1][2] | 72 weeks | 50 mg/day | -1.06 | -0.41 |
| Ito et al., 2018[3] | 24 weeks | 50 mg/day | Significant decrease (p < 0.05) | Significant decrease (p < 0.05) |
| Ohki et al., 2018[3] | ~320 days | Not specified | Significant decrease | Significant decrease |
| Choi et al., 2020[4][5] | 24 weeks | 50 mg/day (add-on) | -1.6 (median) | -0.2 |
Table 2: Effects of Ipragliflozin on Liver Enzymes and Hepatic Steatosis in Patients with T2DM and NAFLD/NASH
| Study | Parameter | Baseline (Median or Mean ± SD) | Post-treatment (Median or Mean ± SD) | p-value |
| Ito et al., 2018 (NASH)[3] | AST (U/L) | 74 | 39.5 | 0.003 |
| ALT (U/L) | 68.5 | 36.5 | 0.016 | |
| GGT (U/L) | 64 | 31 | 0.011 | |
| Steatosis (CAP, dB/m) | 285.5 | 258 | 0.0496 | |
| Choi et al., 2020[4][5] | Fatty Liver Index | Not specified | -9.8 ± 1.9 | 0.002 |
| NAFLD Liver Fat Score | Not specified | -0.5 ± 0.2 | 0.049 | |
| CAP (dB/m²) | Not specified | -8.2 ± 7.8 | 0.133 |
Table 3: Effects of Ipragliflozin on Hepatic Parameters in Preclinical NAFLD Models
| Study | Animal Model | Ipragliflozin Dose | Outcome Measure | Result |
| Hayashizaki-Someya et al., 2015[6] | Rats on a choline-deficient L-amino acid-defined (CDAA) diet | 3 mg/kg, once daily for 5 weeks | Hepatic Triglyceride (TG) | Prevented accumulation (188 vs. 290 mg/g tissue in vehicle) |
| Liver Fibrosis | Marked decrease in hydroxyproline and fibrosis score | |||
| Honda et al., 2016[7] | ob/ob mice | 10 mg/kg | Hepatic Lipid Accumulation | Significantly ameliorated |
| Hepatic IL-1β mRNA | Significantly reduced | |||
| Kamashima et al., 2018[8] | FLS-ob/ob mice | Not specified | Hepatic Cholesterol and TG | Significantly decreased |
| Hepatic Steatosis and Fibrosis | Significantly ameliorated |
Experimental Protocols
This section details the methodologies employed in the cited studies to evaluate the effects of Ipragliflozin on NAFLD.
Clinical Trial Methodologies
-
Study Design: The clinical studies were typically designed as multicenter, randomized, controlled trials.[1][2] For instance, the study by Takahashi et al. (2021) was a multicenter, randomized, controlled trial where patients were assigned to either an Ipragliflozin group or a control group.[1][2]
-
Intervention: The typical intervention consisted of daily oral administration of Ipragliflozin (e.g., 50 mg/day) over a period ranging from 24 weeks to 72 weeks.[1][2][4][5] Control groups received either a placebo or standard of care without SGLT2 inhibitors.[1][2]
-
Assessment of Hepatic Steatosis:
-
Assessment of Liver Fibrosis:
Preclinical Study Methodologies
-
Animal Models:
-
Drug Administration: Ipragliflozin was typically administered orally via gavage or mixed in the diet at doses ranging from 3 to 10 mg/kg/day.[6][7]
-
Histological Analysis:
-
Liver tissue was fixed, sectioned, and stained with Hematoxylin and Eosin (H&E) for general morphology and Oil Red O for lipid droplet visualization.[9]
-
Fibrosis was assessed using Sirius Red or Masson's trichrome staining.[8]
-
The NAFLD Activity Score (NAS) was often used to grade the severity of steatosis, lobular inflammation, and hepatocellular ballooning.[9]
-
-
Biochemical and Molecular Analyses:
-
Quantitative Real-Time PCR (qRT-PCR): The expression of genes involved in lipogenesis (e.g., SREBP-1c), fatty acid oxidation, and inflammation (e.g., IL-1β) was quantified in liver tissue.[7][9] Total RNA is extracted from liver tissue, reverse transcribed to cDNA, and then subjected to PCR with gene-specific primers.
-
Western Blotting: The protein levels and phosphorylation status of key signaling molecules, such as AMP-activated protein kinase (AMPK) and Sirtuin 1 (SIRT1), were determined.[9] This involves protein extraction from liver tissue, separation by SDS-PAGE, transfer to a membrane, and probing with specific primary and secondary antibodies.
-
Visualization of Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways and experimental workflows related to the action of Ipragliflozin in NAFLD.
Signaling Pathways
Caption: Ipragliflozin's mechanism in NAFLD.
Experimental Workflow
References
- 1. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 2. Liver Pathology: Steatohepatitis | AASLD [aasld.org]
- 3. gubra.dk [gubra.dk]
- 4. Non-alcoholic fatty liver disease - histological scoring systems: a large cohort single-center, evaluation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activation of the AMPK-SIRT1 pathway contributes to protective effects of Salvianolic acid A against lipotoxicity in hepatocytes and NAFLD in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ipragliflozin Additively Ameliorates Non-Alcoholic Fatty Liver Disease in Patients with Type 2 Diabetes Controlled with Metformin and Pioglitazone: A 24-Week Randomized Controlled Trial [mdpi.com]
- 7. Ipragliflozin Improves the Hepatic Outcomes of Patients With Diabetes with NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hepatic Proteomic Changes and Sirt1/AMPK Signaling Activation by Oxymatrine Treatment in Rats With Non-alcoholic Steatosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ipragliflozin attenuates non-alcoholic steatohepatitis development in an animal model - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Pharmacological Profile of Ipragliflozin L-Proline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro pharmacological profile of Ipragliflozin L-Proline, a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2). This document details the compound's mechanism of action, inhibitory potency, selectivity, and its effects on cellular signaling pathways, supported by detailed experimental protocols and data presented for clarity and comparison.
Mechanism of Action and Inhibitory Potency
Ipragliflozin is a competitive inhibitor of SGLT2, the primary transporter responsible for glucose reabsorption in the renal proximal tubules.[1][2] By selectively blocking SGLT2, ipragliflozin reduces the reabsorption of glucose from the glomerular filtrate, thereby promoting urinary glucose excretion and lowering plasma glucose levels.[3] In vitro studies have demonstrated that ipragliflozin potently inhibits human, rat, and mouse SGLT2 in the nanomolar range.[3]
The inhibitory kinetics of ipragliflozin have been characterized through studies using Chinese hamster ovary (CHO) cells overexpressing human SGLT2 (hSGLT2). These studies confirm that ipragliflozin acts as a competitive inhibitor of SGLT2-mediated methyl-α-D-glucopyranoside (AMG) uptake.[1][2] Furthermore, ipragliflozin exhibits a wash-resistant inhibition of hSGLT2, suggesting a persistent binding to the transporter.[1][2]
Quantitative Inhibitory Activity of Ipragliflozin
The inhibitory potency of Ipragliflozin against SGLT2 has been quantified through the determination of its half-maximal inhibitory concentration (IC50) and inhibitory constant (Ki). The following table summarizes these values from various in vitro studies.
| Target | Species | Assay System | Value | Reference |
| IC50 | Human | CHO cells expressing hSGLT2 | 7.4 nM | [4] |
| Human | Not Specified | 8.9 ± 1.7 nM | [5] | |
| Ki | Human | CHO cells expressing hSGLT2 | 2.28 nM | [1][2] |
Selectivity Profile
A key characteristic of Ipragliflozin is its high selectivity for SGLT2 over other sodium-glucose cotransporters, particularly SGLT1, which is predominantly found in the small intestine.[1][2] This selectivity is crucial for minimizing off-target effects, such as gastrointestinal side effects associated with SGLT1 inhibition. In vitro assays have demonstrated that Ipragliflozin is significantly more potent against SGLT2 compared to SGLT1 and other related transporters.[1][4]
Comparative Selectivity of Ipragliflozin
The following table presents the selectivity of Ipragliflozin for SGLT2 over SGLT1.
| Transporter | Species | IC50 (nM) | Selectivity (SGLT1/SGLT2) | Reference |
| SGLT2 | Human | 7.4 | \multirow{2}{*}{254-fold} | [4] |
| SGLT1 | Human | 1880 | [4] |
Ipragliflozin also shows low inhibitory activity against other SGLT family members, including hSGLT3, hSGLT4, hSGLT5, hSGLT6, and the sodium/myo-inositol cotransporter 1 (hSMIT1).[1] Additionally, it does not significantly inhibit various glucose transporter (GLUT) isoforms, such as GLUT1 and GLUT4.[4]
Experimental Protocols
This section provides detailed methodologies for key in vitro experiments used to characterize the pharmacological profile of Ipragliflozin.
SGLT2 Inhibition Assay
This protocol describes the determination of the inhibitory activity of Ipragliflozin on SGLT2 expressed in a heterologous system.
Objective: To measure the IC50 and Ki values of Ipragliflozin for SGLT2.
Materials:
-
Chinese hamster ovary (CHO) cells stably expressing human SGLT2 (hSGLT2).
-
Culture medium: Ham's F-12 medium supplemented with 10% fetal bovine serum, penicillin, and streptomycin.
-
Uptake buffer: Sodium-containing or sodium-free buffer.
-
Radiolabeled substrate: [14C]-α-methyl-D-glucopyranoside ([14C]AMG).
-
Test compound: this compound.
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Cell Culture: Culture CHO-hSGLT2 cells in 24-well plates until confluent.
-
Pre-incubation: Wash the cells with sodium-free buffer. Pre-incubate the cells for 10-15 minutes at 37°C in sodium-containing buffer with or without varying concentrations of Ipragliflozin.
-
Uptake Initiation: Add [14C]AMG to each well to initiate the uptake reaction. The final concentration of [14C]AMG is typically around the Km value for SGLT2.
-
Incubation: Incubate the plates for a defined period (e.g., 30-120 minutes) at 37°C.[5]
-
Uptake Termination: Stop the uptake by rapidly washing the cells three times with ice-cold sodium-free buffer.
-
Cell Lysis: Lyse the cells with a suitable lysis buffer (e.g., 0.1 N NaOH).
-
Quantification: Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each Ipragliflozin concentration compared to the control (no inhibitor). Determine the IC50 value by fitting the data to a four-parameter logistic equation. For Ki determination in competitive inhibition studies, perform the assay with varying concentrations of both the substrate and the inhibitor and analyze the data using Lineweaver-Burk plots.[2]
Workflow for SGLT2 Inhibition Assay
Caption: Workflow of the in vitro SGLT2 inhibition assay.
Cellular Glucose Uptake Assay
This protocol outlines a method to assess the effect of Ipragliflozin on glucose uptake in a relevant cell line.
Objective: To determine the effect of Ipragliflozin on glucose transport into cells.
Materials:
-
Human kidney 2 (HK-2) cells or another suitable cell line endogenously expressing SGLT2.
-
Culture medium.
-
Krebs-Ringer-Phosphate (KRP) buffer or similar physiological buffer.
-
Fluorescent glucose analog: 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG).
-
Test compound: this compound.
-
Fluorescence plate reader or fluorescence microscope.
Procedure:
-
Cell Seeding: Seed HK-2 cells in a 96-well black, clear-bottom plate and culture until they reach the desired confluency.
-
Serum Starvation: Serum-starve the cells for a few hours to reduce basal glucose uptake.
-
Treatment: Treat the cells with Ipragliflozin at various concentrations in glucose-free medium for a specified duration.
-
Glucose Uptake: Add 2-NBDG to the wells and incubate for 15-60 minutes at 37°C.
-
Termination and Washing: Terminate the uptake by removing the 2-NBDG containing medium and washing the cells multiple times with ice-cold KRP buffer.
-
Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence plate reader (excitation/emission ~485/535 nm) or visualize using a fluorescence microscope.
-
Data Analysis: Quantify the fluorescence intensity and normalize it to a control group (untreated cells) to determine the effect of Ipragliflozin on glucose uptake.
Workflow for Cellular Glucose Uptake Assay
Caption: Workflow of the cellular glucose uptake assay.
Intracellular Signaling Pathways
Recent studies suggest that the beneficial effects of SGLT2 inhibitors, including Ipragliflozin, may extend beyond their primary glucose-lowering action and involve the modulation of intracellular signaling pathways. In vitro evidence points towards the activation of the AMP-activated protein kinase (AMPK) and Sirtuin 1 (SIRT1) pathway.[6][7]
AMPK is a key cellular energy sensor that, when activated, switches on catabolic pathways to generate ATP and switches off anabolic pathways that consume ATP. SIRT1 is an NAD+-dependent deacetylase that plays a crucial role in cellular metabolism, stress resistance, and inflammation. The activation of the AMPK/SIRT1 pathway by Ipragliflozin in vitro suggests potential direct cellular effects that could contribute to its broader metabolic benefits.[6][7]
Proposed Signaling Pathway of Ipragliflozin in vitro
Caption: Proposed signaling pathway of Ipragliflozin.
Conclusion
This compound is a highly potent and selective SGLT2 inhibitor with a competitive and persistent mechanism of action. Its in vitro pharmacological profile is characterized by nanomolar inhibitory potency against hSGLT2 and a high degree of selectivity over SGLT1 and other related transporters. Furthermore, emerging in vitro evidence suggests that Ipragliflozin may exert direct cellular effects through the activation of the AMPK/SIRT1 signaling pathway, which warrants further investigation to fully elucidate its pleiotropic benefits. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working with this class of compounds.
References
- 1. In Vitro Pharmacological Profile of Ipragliflozin, a Sodium Glucose Co-transporter 2 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. Pharmacological profile of ipragliflozin (ASP1941), a novel selective SGLT2 inhibitor, in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Comparative Pharmacokinetics and Pharmacodynamics of a Novel Sodium-Glucose Cotransporter 2 Inhibitor, DWP16001, with Dapagliflozin and Ipragliflozin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ipragliflozin, an SGLT2 Inhibitor, Ameliorates High-Fat Diet-Induced Metabolic Changes by Upregulating Energy Expenditure through Activation of the AMPK/ SIRT1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ipragliflozin, an SGLT2 Inhibitor, Ameliorates High-Fat Diet-Induced Metabolic Changes by Upregulating Energy Expenditure through Activation of the AMPK/ SIRT1 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Pharmacokinetics of Ipragliflozin L-Proline in Animal Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vivo pharmacokinetics of Ipragliflozin L-Proline, a selective sodium-glucose cotransporter 2 (SGLT2) inhibitor, in key preclinical animal models: rats, dogs, and monkeys. The information presented is intended to support research, development, and a deeper understanding of the disposition of this important therapeutic agent.
Introduction to Ipragliflozin
Ipragliflozin is an oral antihyperglycemic agent that lowers blood glucose levels by inhibiting the reabsorption of glucose in the kidneys.[1] The L-proline salt form enhances its stability and handling properties. Understanding its pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—in preclinical species is crucial for predicting its behavior in humans and for designing effective and safe clinical trials.
Pharmacokinetic Profiles in Animal Models
The following tables summarize the key pharmacokinetic parameters of Ipragliflozin following oral and intravenous administration in rats and monkeys. Currently, specific pharmacokinetic data for Ipragliflozin in dogs is not publicly available.
Table 1: Single-Dose Pharmacokinetics of Ipragliflozin in Rats
| Parameter | Oral Administration (1 mg/kg) | Intravenous Administration (0.3 mg/kg) |
| Cmax (ng/mL) | 235 | 409 (at 0.083 hr) |
| Tmax (hr) | 0.5 | - |
| AUC₀-t (ng·h/mL) | 884 | 506 |
| T½ (hr) | 2.5 | 2.1 |
| Bioavailability (%) | \multicolumn{2}{c | }{85.7} |
Data sourced from the Japanese Pharmaceutical and Medical Devices Agency (PMDA) review report of Suglat® Tablets.
Table 2: Single-Dose Pharmacokinetics of Ipragliflozin in Cynomolgus Monkeys
| Parameter | Oral Administration (1 mg/kg) | Intravenous Administration (0.3 mg/kg) |
| Cmax (ng/mL) | 321 | 550 (at 0.083 hr) |
| Tmax (hr) | 1.3 | - |
| AUC₀-t (ng·h/mL) | 1910 | 660 |
| T½ (hr) | 4.3 | 3.6 |
| Bioavailability (%) | \multicolumn{2}{c | }{97.1} |
Data sourced from the Japanese Pharmaceutical and Medical Devices Agency (PMDA) review report of Suglat® Tablets.
Experimental Protocols
Detailed experimental protocols are essential for the replication and interpretation of pharmacokinetic studies. The following sections outline the general methodologies employed in the characterization of Ipragliflozin's pharmacokinetics in animal models.
Animal Models
-
Rats: Male Sprague-Dawley or Wistar rats are commonly used.
-
Dogs: Beagle dogs are a standard non-rodent species for pharmacokinetic studies.
-
Monkeys: Cynomolgus monkeys are frequently used as a non-human primate model.
Dosing and Administration
-
Oral Administration: this compound is typically dissolved or suspended in a vehicle such as a 0.5% methylcellulose solution and administered via oral gavage.
-
Intravenous Administration: For intravenous studies, the compound is dissolved in a suitable vehicle, such as saline or a solution containing a solubilizing agent, and administered as a bolus injection or infusion, typically into a tail vein in rats or a cephalic or saphenous vein in dogs and monkeys.
Sample Collection
-
Blood Sampling: Serial blood samples are collected at predetermined time points post-dose. In rats, blood is often collected from the tail vein, jugular vein, or via cardiac puncture at the terminal time point. In dogs and monkeys, blood is typically drawn from cephalic or saphenous veins. Blood is collected into tubes containing an anticoagulant (e.g., heparin or EDTA), and plasma is separated by centrifugation.
-
Urine and Feces Collection: For excretion studies, animals are housed in metabolic cages to allow for the separate collection of urine and feces over specified intervals.
Bioanalytical Method
The concentration of Ipragliflozin and its metabolites in plasma, urine, and feces is quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[2] This method offers high sensitivity and selectivity for accurate determination of drug concentrations.
Metabolism and Excretion
Metabolic Pathways
The metabolism of Ipragliflozin has been investigated in preclinical species. The primary metabolic pathways for SGLT2 inhibitors in animals typically involve oxidation, mediated by cytochrome P450 (CYP) enzymes.[3][4] In contrast, metabolism in humans is predominantly through glucuronidation.[3]
For Ipragliflozin, several metabolites have been identified in animal plasma, including M1, M2, M3, M4, and M6. These metabolites are generally formed through oxidative processes.
Excretion Routes
In preclinical animal models, the primary route of excretion for Ipragliflozin and its metabolites is through the feces, with a smaller proportion excreted in the urine.[3] This suggests that biliary excretion is a significant pathway for the elimination of the drug and its metabolites in these species.
Visualizations
Experimental Workflow for In Vivo Pharmacokinetic Study
Primary Metabolic Pathways of SGLT2 Inhibitors in Animals
Conclusion
This compound exhibits favorable pharmacokinetic properties in rats and monkeys, with high oral bioavailability. The primary route of elimination in these preclinical species is fecal excretion, and metabolism is driven by oxidative pathways. This technical guide provides a foundational understanding of the in vivo pharmacokinetics of Ipragliflozin in key animal models, which is essential for the continued development and clinical application of this therapeutic agent. Further research is warranted to elucidate the specific pharmacokinetic profile in dogs and to further characterize the metabolic fate of the compound across different species.
References
- 1. Clinical pharmacokinetics and pharmacodynamics of the novel SGLT2 inhibitor ipragliflozin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Pharmacokinetic study of single and multiple oral administration of glutamine in healthy Beagles [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Interaction of Ipragliflozin L-Proline with Sodium-Glucose Cotransporter 1 (SGLT1)
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ipragliflozin is a potent and highly selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a key protein responsible for glucose reabsorption in the kidneys.[1][2] Its therapeutic efficacy in managing type 2 diabetes mellitus stems from this primary mechanism, which promotes urinary glucose excretion.[3][4] A critical aspect of ipragliflozin's pharmacological profile is its significantly lower affinity for the sodium-glucose cotransporter 1 (SGLT1). SGLT1 is vital for glucose absorption in the small intestine and is also responsible for a minor fraction of glucose reabsorption in the kidney.[3][5] High selectivity for SGLT2 over SGLT1 is a desirable characteristic for this class of drugs, as it minimizes the potential for gastrointestinal side effects, such as diarrhea and malabsorption, which can arise from significant SGLT1 inhibition.[3][4] This guide provides a detailed examination of the interaction between ipragliflozin and SGLT1, presenting quantitative data on its selectivity, the experimental protocols used to determine these parameters, and visual diagrams to illustrate the underlying mechanisms and workflows.
Quantitative Analysis of Ipragliflozin's Selectivity for SGLT1 vs. SGLT2
The inhibitory activity of ipragliflozin has been quantified in vitro using cell lines engineered to express human SGLT1 (hSGLT1) and SGLT2 (hSGLT2). The half-maximal inhibitory concentration (IC₅₀) is a standard measure of an inhibitor's potency. Ipragliflozin demonstrates a substantially higher IC₅₀ value for hSGLT1 compared to hSGLT2, underscoring its high selectivity.
Studies have shown that ipragliflozin is a competitive inhibitor of SGLT2.[6][7] Furthermore, it exhibits a wash-resistant binding to hSGLT2, suggesting a persistent inhibitory effect on its primary target that is not observed with the non-selective, naturally occurring SGLT inhibitor, phlorizin.[6][7]
The selectivity is calculated as the ratio of the IC₅₀ value for SGLT1 to the IC₅₀ value for SGLT2.[3]
Table 1: In Vitro Inhibitory Activity of Ipragliflozin against Human SGLT1 and SGLT2
| Transporter | Ipragliflozin IC₅₀ (nM) | Selectivity Ratio (SGLT1 IC₅₀ / SGLT2 IC₅₀) | Reference |
| Human SGLT1 | 1876 | ~254-fold | [1][2] |
| Human SGLT2 | 7.38 | [1][2][8] |
Note: The IC₅₀ for hSGLT2 has been reported in the range of 6.75–8.07 nM in other studies.[9] The inhibitory constant (Ki) for ipragliflozin against hSGLT2 has been determined to be 2.28 nM.[6][7]
Visualizing the Mechanism of Selective Inhibition
The following diagram illustrates the differential interaction of ipragliflozin with SGLT2 and SGLT1 in their primary locations, the renal proximal tubule and the small intestine, respectively.
Caption: Ipragliflozin strongly inhibits SGLT2, weakly inhibiting SGLT1.
Experimental Protocol for Determining SGLT1 Inhibition
The assessment of ipragliflozin's inhibitory effect on SGLT1 is typically conducted through in vitro cell-based functional assays. The following protocol is a synthesis of methodologies reported in the literature.[6][9][10]
4.1 Objective To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound (e.g., ipragliflozin) on human SGLT1-mediated glucose transport.
4.2 Materials
-
Cell Lines: A stable cell line overexpressing the human SGLT1 transporter (e.g., Chinese Hamster Ovary (CHO) or Human Embryonic Kidney 293 (HEK293) cells). A corresponding mock-transfected or parental cell line serves as a negative control.[9][10]
-
Probe Substrate: Radiolabeled alpha-methyl glucoside ([¹⁴C]AMG), a non-metabolizable glucose analog.[9]
-
Test Compound: Ipragliflozin L-Proline, dissolved in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations.
-
Positive Control: A known SGLT inhibitor, such as phlorizin, to ensure maximal inhibition.[10]
-
Buffers:
-
Sodium-containing Assay Buffer (e.g., Krebs-Ringer-Henseleit buffer).
-
Sodium-free Wash Buffer (to stop the transport reaction).
-
-
Reagents: Cell lysis buffer, liquid scintillation cocktail.
-
Equipment: Cell culture incubator, liquid scintillation counter, multi-well plates.
4.3 Methodology
-
Cell Culture: Culture the SGLT1-expressing and mock-transfected control cells in multi-well plates until they reach an appropriate confluency.
-
Preparation: On the day of the assay, remove the culture medium and wash the cells with assay buffer.
-
Pre-incubation: Pre-incubate the cells at 37°C for approximately 15-30 minutes with the assay buffer containing various concentrations of ipragliflozin, the positive control (phlorizin), or vehicle control (DMSO).[10]
-
Initiation of Uptake: Initiate the transport reaction by adding the [¹⁴C]AMG probe substrate to each well. Incubate for a defined period (e.g., 30 minutes to 2 hours) at 37°C.[9][10]
-
Termination of Uptake: Stop the reaction by rapidly aspirating the solution and washing the cells multiple times with ice-cold, sodium-free wash buffer.[9]
-
Cell Lysis: Lyse the cells using a suitable lysis buffer to release the intracellular contents.
-
Quantification: Transfer the cell lysate to scintillation vials, add a liquid scintillation cocktail, and measure the radioactivity using a liquid scintillation counter. This determines the amount of [¹⁴C]AMG taken up by the cells.[9][10]
-
Data Analysis:
-
Calculate the specific SGLT1-mediated uptake by subtracting the radioactivity measured in the mock-transfected cells from that in the SGLT1-expressing cells.[9]
-
Plot the percentage of inhibition of SGLT1-mediated uptake against the logarithm of the ipragliflozin concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Visualizing the Experimental Workflow
The diagram below outlines the key steps in the experimental workflow for assessing the selectivity of an SGLT inhibitor.
Caption: Workflow for determining SGLT inhibitor IC50 and selectivity.
Conclusion
This compound is a highly selective SGLT2 inhibitor, demonstrating approximately 254-fold greater potency for SGLT2 over SGLT1.[2] This pronounced selectivity is a cornerstone of its therapeutic profile, enabling effective renal glucose reabsorption blockade while largely avoiding the inhibition of intestinal SGLT1. The standardized in vitro assays, utilizing engineered cell lines and radiolabeled substrates, provide a robust framework for quantifying this selectivity. The data confirm that at therapeutic concentrations, ipragliflozin's interaction with SGLT1 is minimal, which is consistent with its established safety and efficacy profile in the treatment of type 2 diabetes mellitus.
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Ipragliflozin: A novel sodium-glucose cotransporter 2 inhibitor developed in Japan - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. SGLT2 inhibitors across various patient populations in the era of precision medicine: the multidisciplinary team approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Pharmacological Profile of Ipragliflozin, a Sodium Glucose Co-transporter 2 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jstage.jst.go.jp [jstage.jst.go.jp]
- 8. selleckchem.com [selleckchem.com]
- 9. mdpi.com [mdpi.com]
- 10. 2.2. SGLT1 Inhibition Assay [bio-protocol.org]
Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) for the Analysis of Ipragliflozin L-Proline
Introduction
Ipragliflozin is a potent and selective inhibitor of sodium-glucose co-transporter 2 (SGLT2), utilized in the management of type 2 diabetes mellitus.[1][2] It functions by inhibiting the reabsorption of glucose in the kidneys, thereby promoting the excretion of glucose in the urine.[1] For quality control and research purposes, robust analytical methods are essential to determine the purity, stability, and concentration of Ipragliflozin in bulk drug substances and pharmaceutical formulations. This application note details validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) methods for the quantitative analysis of Ipragliflozin L-Proline.
Experimental Protocols
Method 1: Stability-Indicating HPLC-DAD Analysis of Ipragliflozin
This protocol is designed as a stability-indicating method to quantify Ipragliflozin in the presence of its degradation products.[2]
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a Diode Array Detector (DAD) is suitable.
-
Column: HAMILTON PRP-X100 C18 column.[2]
-
Mobile Phase: A mixture of Methanol, Acetonitrile, and Water in a ratio of 50:25:25 (v/v/v).[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Detection Wavelength: 230 nm.[2]
-
Injection Volume: 10 µL.
-
Column Temperature: Ambient.
2. Reagent and Sample Preparation:
-
Diluent: The mobile phase can be used as the diluent.
-
Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of Ipragliflozin reference standard in the diluent to obtain a known concentration.
-
Sample Solution: Prepare the sample solution by dissolving the this compound bulk drug or powdered tablets in the diluent to achieve a concentration within the linear range of the method.
-
Forced Degradation Studies: To assess the stability-indicating nature of the method, the drug product can be subjected to stress conditions such as acidic and basic hydrolysis, oxidation, and thermal and photolytic stress.[2] For instance, acidic degradation can be initiated by treating the sample with 0.1 N HCl, while basic degradation can be performed with 0.1 N NaOH.[2] Oxidative stress can be applied using a solution of hydrogen peroxide.[2]
3. Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solution multiple times to ensure system suitability (e.g., check for consistent retention times and peak areas).
-
Inject the sample solutions.
-
Record the chromatograms and integrate the peak areas for Ipragliflozin.
-
Calculate the concentration of Ipragliflozin in the samples by comparing the peak areas with that of the standard solution.
Method 2: Analysis of Ipragliflozin and Related Substances
This protocol is suitable for the separation and determination of Ipragliflozin from its related substances in the bulk drug.[3][4]
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: An HPLC system with a UV detector.
-
Column: Octadecylsilane bonded silica gel column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3][4]
-
Mobile Phase: A gradient elution using Mobile Phase A (Water) and Mobile Phase B (Acetonitrile).[3][4]
2. Reagent and Sample Preparation:
-
Solvent: A mixture of Acetonitrile and Water (40:60 v/v) is used for dissolving the samples.[4]
-
System Suitability Solution: Prepare a solution containing Ipragliflozin and its known impurities to verify the resolution and sensitivity of the method.[3][4]
-
Test Solution: Accurately weigh and dissolve the this compound bulk drug in the solvent to a final concentration of approximately 0.4 mg/mL.[4]
-
Reference Solution: Dilute the test solution to a known lower concentration to serve as a comparison for impurity quantification.[4]
3. Procedure:
-
Set up the HPLC system with the specified gradient program.
-
Equilibrate the column with the initial mobile phase composition.
-
Inject the system suitability solution to confirm that the system is ready for analysis.
-
Inject the test and reference solutions.
-
Monitor the chromatogram for the elution of Ipragliflozin and any related substances.
-
Quantify the impurities based on their peak areas relative to the Ipragliflozin peak in the reference solution.
Data Presentation
The following tables summarize the key parameters from the described HPLC methods for the analysis of this compound.
Table 1: Chromatographic Conditions for Ipragliflozin Analysis
| Parameter | Method 1: Stability-Indicating | Method 2: Related Substances |
| Column | HAMILTON PRP-X100 C18[2] | Octadecylsilane bonded silica (250x4.6mm, 5µm)[3][4] |
| Mobile Phase | Methanol:Acetonitrile:Water (50:25:25 v/v/v)[2] | Gradient: Water (A) and Acetonitrile (B)[3][4] |
| Flow Rate | 1.0 mL/min[2] | 1.0 mL/min[3][4] |
| Detection | DAD at 230 nm[2] | UV at 229 nm[3][4] |
| Injection Vol. | 10 µL | 20 µL[3][4] |
| Temperature | Ambient | 30°C[3][4] |
Table 2: Validation Parameters for Ipragliflozin HPLC Methods
| Parameter | Method 1: Stability-Indicating |
| Linearity Range | 10 - 100 µg/mL[2] |
| Correlation Coefficient (r²) | 0.9999[2] |
Visualizations
Caption: Workflow for HPLC analysis of this compound.
Caption: HPLC method development and validation pathway.
References
- 1. pharmaresearchlibrary.org [pharmaresearchlibrary.org]
- 2. innoriginal.com [innoriginal.com]
- 3. CN106053665A - A method for separating and determining related substances of ipagliflozin proline bulk drug by HPLC - Google Patents [patents.google.com]
- 4. CN106053665B - A method of with the related substance of HPLC separation determination ipragliflozin proline bulk pharmaceutical chemicals - Google Patents [patents.google.com]
Application Notes and Protocols for Studying Ipragliflozin L-Proline Pharmacodynamics in Animal Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ipragliflozin L-Proline is a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a protein primarily expressed in the kidneys responsible for the reabsorption of glucose from the glomerular filtrate back into the circulation.[1][2][3] By inhibiting SGLT2, Ipragliflozin promotes the excretion of glucose in the urine, thereby lowering blood glucose levels.[1][3] This insulin-independent mechanism of action makes it an effective therapeutic agent for type 2 diabetes mellitus.[4] The study of Ipragliflozin's pharmacodynamics in appropriate animal models is crucial for understanding its therapeutic potential and mechanism of action.
These application notes provide an overview of suitable animal models and detailed protocols for key experiments to evaluate the pharmacodynamic effects of this compound.
Recommended Animal Models
The selection of an appropriate animal model is critical for studying the pharmacodynamics of Ipragliflozin. Both chemically-induced and genetic models of diabetes are commonly used.
-
Streptozotocin (STZ)-induced Diabetic Mice/Rats: This is a widely used model for type 1 diabetes, but can also be adapted to model type 2 diabetes by using nicotinamide along with a lower dose of STZ.[5][6] This model is characterized by hyperglycemia resulting from the destruction of pancreatic β-cells.[5] Ipragliflozin has been shown to be effective in reducing blood glucose in STZ-induced diabetic mice.[6][7]
-
KK-Ay Mice: This is a genetically diabetic mouse model that exhibits obesity, hyperglycemia, and insulin resistance, making it a suitable model for type 2 diabetes.[8][9] Studies have demonstrated the antihyperglycemic effect of Ipragliflozin in KK-Ay mice.[8][10]
-
db/db Mice: These mice have a mutation in the leptin receptor gene, leading to obesity, insulin resistance, and a diabetic phenotype that closely resembles human type 2 diabetes.[11][12] Ipragliflozin has been shown to inhibit the increase in blood glucose levels and body weight gain in db/db mice.[13]
-
Zucker Diabetic Fatty (ZDF) Rats: Similar to db/db mice, ZDF rats have a mutation in the leptin receptor and are a well-established model for obesity and type 2 diabetes.[9][11]
-
Normal Mice (e.g., ICR, C57BL/6J): These are used to study the pharmacokinetics and basic pharmacodynamic effects of Ipragliflozin, such as its ability to induce urinary glucose excretion in non-diabetic conditions.[8][10]
Data Presentation: Pharmacodynamic Effects of Ipragliflozin
The following tables summarize the quantitative data on the pharmacodynamic effects of this compound from various animal studies.
Table 1: Effect of Ipragliflozin on Urinary Glucose Excretion in Normal Mice
| Animal Model | Dose (mg/kg) | Route of Administration | Duration | Change in Urinary Glucose Excretion | Reference |
| Normal Mice | 0.3, 1, 3 | Oral | Single Dose | Dose-dependent increase, lasting over 12 hours | [10][14] |
| Normal Mice | 0.3 | Oral | Single Dose | Significant increase | [6] |
Table 2: Effect of Ipragliflozin on Blood Glucose in Diabetic Animal Models
| Animal Model | Dose (mg/kg) | Route of Administration | Duration | Change in Blood Glucose | Reference |
| STZ-induced Diabetic Mice | 1, 3 | Oral | 4 weeks | Significant reduction | [7] |
| STZ-nicotinamide Diabetic Mice | 0.1, 0.3, 1, 3 | Oral | 4 weeks | Dose-dependent attenuation of hyperglycemia | [6] |
| KK-Ay Mice | 0.3, 1, 3 | Oral | 4 weeks | Significant improvement in hyperglycemia | [10] |
| db/db Mice (High-dose) | Not specified | Oral | Not specified | Significantly inhibited further increases | [13] |
Table 3: Effect of Ipragliflozin in Combination with Other Oral Antidiabetic Drugs in Mice
| Animal Model | Ipragliflozin Dose (mg/kg) | Combination Drug | Outcome | Reference |
| ICR Mice | Not specified | Glibenclamide or Nateglinide | Greater reduction in blood glucose than monotherapy | [8] |
| ICR Mice | Not specified | Sitagliptin | Greater reduction in blood glucose than monotherapy | [8] |
| KK-Ay Mice | Not specified | Voglibose | Greater reduction in blood glucose than monotherapy | [8] |
| KK-Ay Mice | Not specified | Pioglitazone or Metformin | Greater reduction in glycated hemoglobin than monotherapy | [8] |
Experimental Protocols
Protocol 1: Oral Glucose Tolerance Test (OGTT)
The Oral Glucose Tolerance Test is a standard procedure to assess how quickly an animal can clear a glucose load from the blood, providing insights into glucose homeostasis.[15]
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose solution)
-
Glucose solution (e.g., 20% D-glucose in sterile water)[16]
-
Glucometer and test strips
-
Oral gavage needles
-
Blood collection tubes (e.g., microvette tubes)[17]
-
Animal scale
-
Clean cages with wire tops[17]
Procedure:
-
Animal Acclimatization: Acclimatize animals to the experimental conditions for at least one week.
-
Fasting: Fast the mice for 4-6 hours before the start of the OGTT.[17] Ensure free access to water during the fasting period.[17]
-
Baseline Blood Glucose: At time 0 (before Ipragliflozin and glucose administration), collect a small blood sample from the tail vein to measure baseline blood glucose levels.[16]
-
Drug Administration: Administer this compound or vehicle orally via gavage. The volume should be adjusted based on the animal's body weight. A typical dose range for Ipragliflozin in mice is 0.1 - 3 mg/kg.[6]
-
Waiting Period: Wait for a specified period after drug administration to allow for drug absorption (e.g., 30-60 minutes).
-
Glucose Challenge: Administer a glucose solution (typically 1 g/kg or 2 g/kg body weight) orally via gavage.[17][18]
-
Blood Glucose Monitoring: Collect blood samples from the tail vein at specific time points after the glucose challenge (e.g., 15, 30, 60, and 120 minutes).[16]
-
Data Analysis: Plot the blood glucose concentration over time for each group. The area under the curve (AUC) can be calculated to quantify the overall glucose excursion.
Protocol 2: Measurement of 24-hour Urinary Glucose Excretion
This protocol is essential to directly assess the primary pharmacodynamic effect of Ipragliflozin.
Materials:
-
This compound
-
Vehicle
-
Metabolic cages for individual housing and urine collection
-
Glucose assay kit
-
Urine collection tubes
Procedure:
-
Animal Acclimatization: Acclimatize animals to the metabolic cages for a few days before the experiment.
-
Baseline Urine Collection: Place the animals in the metabolic cages and collect urine for a 24-hour period to establish baseline urinary glucose excretion.
-
Drug Administration: Administer this compound or vehicle orally.
-
Urine Collection: Immediately after dosing, place the animals back into the metabolic cages and collect urine for the next 24 hours.
-
Sample Processing: At the end of the collection period, measure the total urine volume for each animal. Centrifuge the urine samples to remove any debris.
-
Glucose Measurement: Measure the glucose concentration in the urine samples using a glucose assay kit.
-
Data Analysis: Calculate the total amount of glucose excreted in the urine over 24 hours (Urine Volume × Urine Glucose Concentration). Compare the results between the Ipragliflozin-treated groups and the vehicle-treated group.
Mandatory Visualizations
Signaling Pathway of SGLT2 Inhibition by Ipragliflozin
Caption: Mechanism of action of Ipragliflozin in the renal proximal tubule.
Experimental Workflow for an Oral Glucose Tolerance Test (OGTT)
Caption: A typical experimental workflow for an Oral Glucose Tolerance Test.
References
- 1. SGLT2 inhibitor - Wikipedia [en.wikipedia.org]
- 2. Ipragliflozin - Wikipedia [en.wikipedia.org]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. Ipragliflozin and other sodium–glucose cotransporter-2 (SGLT2) inhibitors in the treatment of type 2 diabetes: Preclinical and clinical data [agris.fao.org]
- 5. Animal models for type 1 and type 2 diabetes: advantages and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antidiabetic effects of SGLT2-selective inhibitor ipragliflozin in streptozotocin-nicotinamide-induced mildly diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Glycemic Control with Ipragliflozin, a Novel Selective SGLT2 Inhibitor, Ameliorated Endothelial Dysfunction in Streptozotocin-Induced Diabetic Mouse [frontiersin.org]
- 8. Antihyperglycemic effect of ipragliflozin, a sodium-glucose co-transporter 2 inhibitor, in combination with oral antidiabetic drugs in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Pharmacological profile of ipragliflozin (ASP1941), a novel selective SGLT2 inhibitor, in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Glucose Tolerance Test in Mice [bio-protocol.org]
- 16. mmpc.org [mmpc.org]
- 17. Oral Glucose Tolerance Test in Mouse [protocols.io]
- 18. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]
Formulation of Ipragliflozin L-Proline for Preclinical Animal Studies: Application Notes and Protocols
For Research Use Only. Not for use in humans.
Introduction
Ipragliflozin, a selective inhibitor of sodium-glucose cotransporter 2 (SGLT2), is a promising therapeutic agent for type 2 diabetes and related metabolic disorders. The L-Proline co-crystal form of ipragliflozin is often used in research and development. Proper formulation is critical for ensuring accurate and reproducible results in preclinical animal studies. These application notes provide detailed protocols for the preparation of Ipragliflozin L-Proline formulations suitable for oral administration in rodents, along with data on solubility and recommended dosages.
Data Presentation
Solubility of this compound
The solubility of this compound in various common laboratory solvents is summarized below. This information is crucial for the initial preparation of stock solutions.
| Solvent | Solubility (at 25°C) | Molar Equivalent | Notes |
| DMSO | 35 mg/mL[1][2] | 67.36 mM[1][2] | Use fresh, anhydrous DMSO as moisture can reduce solubility.[1] |
| Ethanol | 6 mg/mL[1][2] | 11.54 mM[2] | |
| Water | Insoluble[2] | - | |
| Water (pH 6.8) | 0.532 - 0.554 mg/mL | - | Data for this compound co-crystal.[3] |
Recommended Vehicles for Oral Administration in Rodents
The selection of an appropriate vehicle is critical for drug delivery and minimizing potential confounding effects on the animal model. Below are two validated formulations for oral administration of this compound.
| Formulation Type | Vehicle Composition | Achievable Concentration | Reference |
| Homogeneous Suspension | Carboxymethylcellulose sodium (CMC-Na) solution | ≥ 5 mg/mL[1] | Suitable for studies where a suspension is acceptable. |
| Clear Solution | 5% DMSO, 40% PEG300, 5% Tween 80, 50% ddH₂O | 6 mg/mL (11.55 mM)[1] | Ideal for studies requiring a solubilized test article. |
Reported Effective Dosages of Ipragliflozin in Rodent Models
The following table summarizes effective doses of ipragliflozin reported in various mouse and rat models. This can serve as a guide for dose selection in new studies.
| Animal Model | Disease/Condition | Effective Dose Range | Route of Administration | Reference |
| Streptozotocin-Nicotinamide-Induced Diabetic Mice | Type 2 Diabetes | 0.3 - 3 mg/kg/day | Oral | [4] |
| High-Fat Diet-Induced Obese Mice | Hepatic Steatosis | 10 mg/kg/day (in drinking water) | Oral | [5] |
| ob/ob Mice | Hepatic Steatosis | 3 - 10 mg/kg/day (in diet) | Oral | [6] |
| Diet-Induced Obese (DIO) Mice | Type 2 Diabetes | 1.5 mg/kg/day (in diet) | Oral | [7][8] |
| db/db Mice | Type 2 Diabetes | 6.5 mg/kg/day (in diet) | Oral | [7][8] |
| Adenine-Induced Chronic Kidney Disease Mice | Chronic Kidney Disease | 0.03 - 0.1 mg/kg/day | Oral | [9] |
| Apo E-Deficient Mice | Atherosclerosis | 3 mg/kg/day | Oral Gavage | [10] |
| Sprague-Dawley Rats & SDT Fatty Rats | Pharmacodynamic Study | Single oral dose | Oral | [11] |
| KK-Ay Mice and STZ Rats | Type 2 Diabetes | 0.1 - 1 mg/kg (single dose) | Oral | [12] |
Experimental Protocols
Preparation of this compound Dosing Solutions
Protocol 1: Homogeneous Suspension in CMC-Na (Target Concentration: 5 mg/mL)
Materials:
-
This compound powder
-
Carboxymethylcellulose sodium (CMC-Na)
-
Sterile distilled water (ddH₂O)
-
Sterile magnetic stir bar and stir plate
-
Sterile conical tube or beaker
Procedure:
-
Prepare the desired volume of CMC-Na solution (e.g., 0.5% w/v) by dissolving CMC-Na in sterile ddH₂O. Gentle heating and stirring may be required to fully dissolve the CMC-Na. Allow the solution to cool to room temperature.
-
Weigh the required amount of this compound powder. For a 5 mg/mL suspension, weigh 5 mg of the compound for each mL of CMC-Na solution.
-
In a sterile conical tube or beaker, add the weighed this compound powder.
-
Add a small volume of the CMC-Na solution to the powder to create a paste. This helps to ensure the powder is adequately wetted and reduces clumping.
-
Gradually add the remaining volume of the CMC-Na solution while continuously stirring or vortexing.
-
Add a sterile magnetic stir bar and stir the suspension on a stir plate for at least 15-30 minutes to ensure homogeneity.
-
Visually inspect the suspension for any large aggregates. The final product should be a uniform, homogeneous suspension.
-
This suspension should be prepared fresh daily. If storage is necessary, it should be stored at 2-8°C and protected from light. Before each use, the suspension must be thoroughly re-suspended by vortexing or stirring.
Protocol 2: Clear Solution for Oral Administration (Target Concentration: 6 mg/mL)
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Polyethylene glycol 300 (PEG300)
-
Tween 80 (Polysorbate 80)
-
Sterile distilled water (ddH₂O)
-
Sterile tubes for preparation and storage
Procedure:
-
Prepare a stock solution of this compound in DMSO. For example, to prepare a 120 mg/mL stock solution, dissolve 120 mg of this compound in 1 mL of anhydrous DMSO. Gentle warming and vortexing may be necessary to fully dissolve the compound. Ensure the solution is clear.[1]
-
In a new sterile tube, add 400 µL of PEG300 for every 1 mL of final dosing solution required.[1]
-
To the PEG300, add 50 µL of the 120 mg/mL this compound in DMSO stock solution. Mix thoroughly until the solution is clear.[1]
-
Add 50 µL of Tween 80 to the mixture and mix again until the solution is clear and homogenous.[1]
-
Finally, add 500 µL of sterile ddH₂O to bring the total volume to 1 mL. Mix thoroughly.[1]
-
The final concentration of Ipragliflozin will be 6 mg/mL. The final vehicle composition will be 5% DMSO, 40% PEG300, 5% Tween 80, and 50% ddH₂O.
-
This solution should be used immediately for optimal results.[1] If short-term storage is required, store at 2-8°C, protected from light. Before use, allow the solution to come to room temperature and inspect for any precipitation.
Protocol for Oral Gavage in Mice
Materials:
-
Prepared this compound dosing solution
-
Appropriately sized oral gavage needle (e.g., 18-20 gauge, 1-1.5 inches for adult mice) with a rounded tip[13][14]
-
Syringe (e.g., 1 mL)
-
Animal scale
Procedure:
-
Animal Weighing and Dose Calculation: Weigh each mouse accurately to determine the correct dosing volume. The maximum recommended volume for oral gavage in mice is 10 mL/kg of body weight.[13]
-
Gavage Needle Measurement: Measure the appropriate length for gavage needle insertion by holding the needle alongside the mouse, with the tip at the corner of the mouth and the end of the needle at the last rib. Mark the needle at the level of the mouse's nose. This ensures the needle will reach the stomach without causing perforation.[15]
-
Animal Restraint: Restrain the mouse firmly by scruffing the skin over the neck and shoulders. The head should be gently tilted back to straighten the path to the esophagus.[13][15]
-
Gavage Needle Insertion: Gently insert the gavage needle into the mouth, slightly to one side, and advance it along the roof of the mouth towards the esophagus. The mouse should swallow as the needle is advanced. The needle should pass smoothly without resistance. If resistance is met, withdraw the needle and re-attempt. Do not force the needle. [15][16]
-
Substance Administration: Once the needle is in the correct position (up to the pre-measured mark), slowly administer the calculated volume of the dosing solution.[16]
-
Needle Removal: After administration, gently and slowly withdraw the needle along the same path of insertion.
-
Post-Procedure Monitoring: Return the mouse to its cage and monitor for any signs of distress, such as labored breathing, for at least 5-10 minutes.[14][16]
Mandatory Visualizations
Caption: Experimental workflow for an in vivo animal study using this compound.
Caption: Simplified signaling pathways affected by Ipragliflozin.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleck.co.jp [selleck.co.jp]
- 3. KR102097250B1 - A New Crystal form of Ipragliflozin, Method for Preparing or Use Thereof - Google Patents [patents.google.com]
- 4. doaj.org [doaj.org]
- 5. Ipragliflozin Improves Hepatic Steatosis in Obese Mice and Liver Dysfunction in Type 2 Diabetic Patients Irrespective of Body Weight Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ipragliflozin-induced improvement of liver steatosis in obese mice may involve sirtuin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of GLP-1RA and SGLT2i, Alone or in Combination, on Mouse Models of Type 2 Diabetes Representing Different Disease Stages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Low dose of sodium-glucose transporter 2 inhibitor ipragliflozin attenuated renal dysfunction and interstitial fibrosis in adenine-induced chronic kidney disease in mice without diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. First-dose effect of the SGLT2 inhibitor ipragliflozin on cardiovascular activity in spontaneously diabetic Torii fatty rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. iacuc.wsu.edu [iacuc.wsu.edu]
- 14. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 15. research.fsu.edu [research.fsu.edu]
- 16. ouv.vt.edu [ouv.vt.edu]
Application Notes and Protocols for Ipragliflozin L-Proline Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ipragliflozin, a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), is a critical tool in studying glucose metabolism and developing therapeutics for type 2 diabetes.[1][2][3][4] Ipragliflozin L-Proline is a co-crystal form of Ipragliflozin that enhances its stability.[5] Accurate and consistent preparation of this compound stock solutions is paramount for obtaining reliable and reproducible results in cell-based assays. These application notes provide detailed protocols for the solubilization, storage, and handling of this compound to ensure its integrity and efficacy in in vitro studies.
This compound Properties
A thorough understanding of the physicochemical properties of this compound is essential for its proper handling and use in experimental settings.
| Property | Value | Source |
| Molecular Weight | 519.58 g/mol | [1][2][6][7][8] |
| CAS Number | 951382-34-6 | [2][3][6][7][8] |
| Appearance | White to off-white solid | [6] |
| Purity | Typically ≥98% | [9] |
Solubility Data
The choice of solvent is critical for the complete dissolution of this compound and for ensuring its bioavailability in cell culture media. It is important to note that the compound is insoluble in water.[1][10] The use of fresh, anhydrous dimethyl sulfoxide (DMSO) is highly recommended, as the presence of moisture can negatively impact solubility.[1][6]
| Solvent | Solubility | Concentration (mM) | Notes | Source |
| DMSO | 20 - 35 mg/mL | 38.49 - 67.36 mM | Ultrasonic agitation and gentle warming (up to 60°C) may be required. Use fresh, anhydrous DMSO. | [1][6] |
| Ethanol | ~6 - 30 mg/mL | ~11.54 - 57.74 mM | Purge with an inert gas. | [1][9] |
| Dimethyl Formamide (DMF) | ~30 mg/mL | ~57.74 mM | Purge with an inert gas. | [9] |
Experimental Protocols
Materials
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, conical-bottom polypropylene tubes (1.5 mL or 15 mL)
-
Calibrated pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Water bath or heat block (optional)
-
Sterile cell culture medium
Protocol for Preparing a 10 mM DMSO Stock Solution
This protocol describes the preparation of a 10 mM stock solution in DMSO, a commonly used concentration for cell-based assays.
-
Pre-weighing Preparation: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.196 mg of the compound (Molecular Weight = 519.58 g/mol ).
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the tube containing the powder. For the example above, add 1 mL of DMSO.
-
Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes to facilitate dissolution.
-
Warming (if necessary): If the compound does not fully dissolve, gentle warming in a water bath or on a heat block at a temperature no higher than 60°C for a short period can aid in solubilization.[6] Intermittent vortexing is recommended.
-
Sterilization: While DMSO is generally considered sterile, if stringent sterility is required, the resulting stock solution can be sterilized by passing it through a 0.22 µm syringe filter. Ensure the filter is compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C for up to one month or at -80°C for up to one year for long-term stability.[1]
Workflow for Stock Solution Preparation
Caption: Workflow for preparing this compound stock solution.
Preparation of Working Solutions
For cell-based assays, the DMSO stock solution must be further diluted in a sterile aqueous buffer or cell culture medium to the final desired concentration. It is crucial to ensure that the final concentration of DMSO in the cell culture medium is non-toxic to the cells, typically below 0.5% (v/v).
-
Thawing: Thaw a single aliquot of the frozen this compound stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in the appropriate sterile cell culture medium to achieve the desired final concentration. It is recommended to add the stock solution to the medium and mix immediately to avoid precipitation.
-
Final DMSO Concentration: Calculate the final DMSO concentration in your experimental setup and include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Stability and Storage
Proper storage is critical to maintain the activity of this compound.
| Form | Storage Temperature | Duration | Source |
| Solid Powder | -20°C | Up to 3 years | [1][6] |
| DMSO Stock Solution | -20°C | Up to 1 month | [1] |
| DMSO Stock Solution | -80°C | Up to 1 year | [1] |
Note: Avoid repeated freeze-thaw cycles of the stock solution.[1] Aqueous working solutions should be prepared fresh for each experiment and not stored for more than one day.[9]
Safety Precautions
As with any chemical compound, appropriate safety measures should be taken when handling this compound.
-
Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Handle the compound in a well-ventilated area.
-
Avoid inhalation of the powder and contact with skin and eyes.
-
In case of contact, wash the affected area thoroughly with water.
-
Consult the Material Safety Data Sheet (MSDS) for complete safety information.[11]
Mechanism of Action: SGLT2 Inhibition
Ipragliflozin is a highly potent and selective inhibitor of the SGLT2 protein, which is primarily expressed in the kidneys and is responsible for the reabsorption of glucose from the glomerular filtrate back into the circulation. By inhibiting SGLT2, Ipragliflozin promotes the excretion of glucose in the urine, thereby lowering blood glucose levels.
Caption: Simplified mechanism of Ipragliflozin action.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Ipragliflozin (L-Proline) | CymitQuimica [cymitquimica.com]
- 3. clearsynth.com [clearsynth.com]
- 4. Ipragliflozin | 761423-87-4 [chemicalbook.com]
- 5. KR102097250B1 - A New Crystal form of Ipragliflozin, Method for Preparing or Use Thereof - Google Patents [patents.google.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | C26H30FNO7S | CID 57339444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. selleck.co.jp [selleck.co.jp]
- 11. abmole.com [abmole.com]
Application Notes and Protocols for Ipragliflozin L-Proline Administration in Rodent Models of Diabetes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of Ipragliflozin L-Proline, a selective sodium-glucose cotransporter 2 (SGLT2) inhibitor, in various rodent models of diabetes. The protocols and data presented are synthesized from multiple preclinical studies to guide researchers in designing and executing their own experiments.
Mechanism of Action
This compound is an orally active, potent, and selective inhibitor of SGLT2.[1][2] SGLT2 is primarily responsible for the reabsorption of glucose from the glomerular filtrate back into circulation in the kidneys.[3][4] By inhibiting SGLT2, ipragliflozin blocks this reabsorption, leading to increased urinary glucose excretion and a subsequent reduction in blood glucose levels.[3][4] This mechanism is independent of insulin secretion or sensitivity, offering a unique therapeutic approach to managing type 2 diabetes.[3]
Caption: Mechanism of action of this compound.
Quantitative Data Summary
The following tables summarize the quantitative effects of ipragliflozin administration across different rodent models of diabetes.
Table 1: Effects of Ipragliflozin on Glycemic Control
| Rodent Model | Ipragliflozin Dose | Duration | Change in Blood Glucose | Change in HbA1c | Reference |
| Streptozotocin-Nicotinamide Induced Diabetic Mice | 0.1 - 3 mg/kg/day | 4 weeks | Dose-dependent decrease | Not Reported | [4] |
| Streptozotocin-Induced Diabetic Mice | 3 mg/kg/day | 3 weeks | Significant decrease (p < 0.001) | Not Reported | [5] |
| Uninephrectomized Type 2 Diabetic Mice | 0.1 - 3 mg/kg/day | 4 weeks | Improved hyperglycemia | Not Reported | [6] |
| KK-Ay Mice | Not specified | 4 weeks | Lowered levels | Lowered levels | [7] |
| Spontaneously Diabetic Torii (SDT) Fatty Rats | Not specified | 12 weeks | Reduced plasma glucose | Reduced levels | [8] |
| db/db Mice | 0.001% in diet (~6.5 mg/kg/day) | 28 days | Improved glycemic control | Not Reported | [9] |
Table 2: Effects of Ipragliflozin on Body Weight and Metabolism
| Rodent Model | Ipragliflozin Dose | Duration | Change in Body Weight | Other Metabolic Effects | Reference |
| Streptozotocin-Nicotinamide Induced Diabetic Mice | 0.1 - 3 mg/kg/day | 4 weeks | Not Reported | Decreased plasma insulin | [4] |
| High-Fat Diet-Fed Mice | ~11 mg/kg/day | 4 weeks | No significant change | Increased energy intake, ameliorated hepatic steatosis | [10] |
| Uninephrectomized Type 2 Diabetic Mice | 0.1 - 3 mg/kg/day | 4 weeks | Not Reported | Improved insulin resistance | [6] |
| Type 2 Diabetic Mice with Sugar Solution Intake | Not specified | Not specified | Significantly decreased calorie balance | Increased water and sugar solution intake | [11] |
| KK-Ay or High-Fat Diet and STZ-Nicotinamide Mice | 0.1 - 3 mg/kg | 4 weeks | Reduction in obesity | Improved hyperlipidemia and liver injury | [12] |
Experimental Protocols
Below are detailed methodologies for key experiments involving the administration of ipragliflozin in rodent models of diabetes.
Protocol 1: Induction of Diabetes in Mice using Streptozotocin (STZ) and Nicotinamide
This protocol is suitable for inducing a mild diabetic phenotype, mimicking some aspects of type 2 diabetes.
Materials:
-
Male ICR mice (or other suitable strain)
-
Streptozotocin (STZ)
-
Nicotinamide
-
Citrate buffer (pH 4.5)
-
Saline solution
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose sodium solution)
Procedure:
-
Animal Acclimatization: Acclimatize mice for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with free access to standard chow and water.
-
Induction of Diabetes:
-
Administer nicotinamide (1000 mg/kg) via intraperitoneal (i.p.) injection.
-
15 minutes later, administer STZ (150 mg/kg, freshly dissolved in citrate buffer) via i.p. injection.
-
-
Confirmation of Diabetes: Monitor blood glucose levels from tail vein blood samples. Mice with non-fasting blood glucose levels above a predetermined threshold (e.g., 200 mg/dL) are considered diabetic and can be used for the study.
-
Ipragliflozin Administration:
-
Prepare a suspension of this compound in the vehicle at the desired concentrations (e.g., 0.1, 0.3, 1, 3 mg/kg).
-
Administer the ipragliflozin suspension or vehicle to the respective groups of diabetic mice once daily via oral gavage for the duration of the study (e.g., 4 weeks).
-
-
Monitoring:
-
Monitor blood glucose levels regularly.
-
At the end of the study, an oral glucose tolerance test (OGTT) can be performed to assess glucose intolerance.
-
Collect blood samples for plasma insulin and other biomarker analysis.
-
Urine can be collected using metabolic cages to measure urinary glucose excretion.
-
Caption: Experimental workflow for Ipragliflozin in STZ-Nicotinamide mice.
Protocol 2: Evaluation of Ipragliflozin in a Genetic Model of Type 2 Diabetes (e.g., KK-Ay or db/db mice)
This protocol is suitable for studying the effects of ipragliflozin in a model with a genetic predisposition to obesity, insulin resistance, and hyperglycemia.
Materials:
-
Male KK-Ay or db/db mice
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose sodium solution) or powdered diet for mixing
Procedure:
-
Animal Acclimatization: Acclimatize mice as described in Protocol 1.
-
Baseline Measurements: Before starting the treatment, record baseline body weight and blood glucose levels.
-
Ipragliflozin Administration:
-
Oral Gavage: Administer ipragliflozin or vehicle once daily as described in Protocol 1.
-
Dietary Admixture: Alternatively, mix ipragliflozin into the powdered diet at a concentration calculated to provide the desired daily dose (e.g., 0.001% for ~6.5 mg/kg/day in db/db mice).[9]
-
-
Monitoring and Efficacy Endpoints:
-
Monitor body weight, food intake, and water intake regularly.
-
Measure non-fasting blood glucose and HbA1c at specified intervals (e.g., every 4 weeks).
-
At the end of the study, assess parameters such as:
-
Plasma lipids (triglycerides, cholesterol)
-
Liver function enzymes (ALT, AST)
-
Histopathology of the liver (for steatosis) and pancreas (for beta-cell morphology)
-
-
Caption: Workflow for Ipragliflozin studies in genetic diabetic mouse models.
Signaling Pathway
Ipragliflozin's primary effect on blood glucose is through a direct renal mechanism. However, the resulting improvement in glycemic control can have downstream effects on insulin signaling and related pathways, particularly in tissues like the liver and adipose tissue.
Caption: Downstream effects of Ipragliflozin on insulin signaling.
Conclusion
This compound has demonstrated robust antihyperglycemic effects in a variety of rodent models of diabetes. Its unique mechanism of action, involving the promotion of urinary glucose excretion, leads to improvements in glycemic control, and in some models, ameliorates related metabolic disturbances such as insulin resistance, hepatic steatosis, and diabetic nephropathy.[6] The protocols and data provided herein serve as a valuable resource for researchers investigating the therapeutic potential of SGLT2 inhibitors in preclinical settings.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. Antidiabetic effects of SGLT2-selective inhibitor ipragliflozin in streptozotocin-nicotinamide-induced mildly diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Glycemic Control with Ipragliflozin, a Novel Selective SGLT2 Inhibitor, Ameliorated Endothelial Dysfunction in Streptozotocin-Induced Diabetic Mouse [frontiersin.org]
- 6. Effects of the SGLT2 inhibitor ipragliflozin on various diabetic symptoms and progression of overt nephropathy in type 2 diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antihyperglycemic effect of ipragliflozin, a sodium-glucose co-transporter 2 inhibitor, in combination with oral antidiabetic drugs in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of ipragliflozin, an SGLT2 inhibitor, on progression of diabetic microvascular complications in spontaneously diabetic Torii fatty rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Ipragliflozin Improves Hepatic Steatosis in Obese Mice and Liver Dysfunction in Type 2 Diabetic Patients Irrespective of Body Weight Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antidiabetic and antiobesity effects of SGLT2 inhibitor ipragliflozin in type 2 diabetic mice fed sugar solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. SGLT2 inhibitor ipragliflozin alone and combined with pioglitazone prevents progression of nonalcoholic steatohepatitis in a type 2 diabetes rodent model - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Investigating the Metabolic Effects of Ipragliflozin L-Proline Using the Seahorse XF Analyzer
Introduction
Ipragliflozin, a selective sodium-glucose cotransporter-2 (SGLT2) inhibitor, is a therapeutic agent used in the management of type 2 diabetes mellitus.[1][2] Its primary mechanism involves blocking glucose reabsorption in the kidneys, leading to increased urinary glucose excretion.[2][3] Beyond its systemic glucose-lowering effects, Ipragliflozin has been shown to influence cellular energy metabolism, including activating the AMP-activated protein kinase (AMPK) and sirtuin 1 (SIRT1) pathway, which upregulates energy expenditure.[1][4] The Agilent Seahorse XF Analyzer is a powerful tool that provides real-time measurements of the two major energy-producing pathways in live cells: mitochondrial respiration and glycolysis.[5][6] This is achieved by measuring the oxygen consumption rate (OCR) as an indicator of oxidative phosphorylation (OXPHOS) and the extracellular acidification rate (ECAR) as an indicator of glycolysis.[6][7] This application note provides a framework and detailed protocols for utilizing the Seahorse XF Analyzer to elucidate the metabolic effects of Ipragliflozin L-Proline on various cell types.
Core Principles of Seahorse XF Technology
The Seahorse XF Analyzer measures key parameters of cellular metabolism:
-
Oxygen Consumption Rate (OCR): A direct measure of mitochondrial respiration and oxidative phosphorylation.[6]
-
Extracellular Acidification Rate (ECAR): An indicator of the rate of glycolysis, resulting from the production and extrusion of lactate.[5][6]
-
OCR/ECAR Ratio: This ratio helps to determine the metabolic phenotype of the cell, indicating whether it predominantly relies on mitochondrial respiration or glycolysis for its energy needs.[6]
By using specific inhibitors of mitochondrial respiration, the Seahorse XF Mito Stress Test can dissect OCR to reveal key parameters of mitochondrial function, including basal respiration, ATP-linked production, maximal respiration, and spare respiratory capacity.[8] Similarly, the Glycolytic Rate Assay can quantify the cellular glycolytic rate.[9]
Signaling Pathway and Experimental Workflow
Ipragliflozin's Proposed Metabolic Signaling Pathway
Ipragliflozin's metabolic influence extends beyond glucose transport. Studies suggest it activates the AMPK/SIRT1 pathway, a central regulator of cellular energy homeostasis. This activation can lead to increased fatty acid oxidation and upregulation of thermogenesis-related genes, contributing to enhanced energy expenditure.[1][4]
Seahorse XF Experimental Workflow
The general workflow for a Seahorse XF experiment involves cell seeding, sensor cartridge hydration, assay execution, and data analysis. The instrument performs sequential injections of metabolic modulators to reveal a detailed metabolic profile of the cells in response to the compound being tested.
Protocols
Protocol 1: Seahorse XF Cell Mito Stress Test
This assay measures key parameters of mitochondrial function by sequentially injecting oligomycin (ATP synthase inhibitor), FCCP (a protonophore that uncouples oxygen consumption from ATP production), and a mix of rotenone/antimycin A (Complex I and III inhibitors).
Materials:
-
Seahorse XF Cell Culture Microplates[10]
-
Seahorse XF Sensor Cartridge[10]
-
Seahorse XF Calibrant[10]
-
Assay Medium: XF Base Medium supplemented with glucose, sodium pyruvate, and glutamine, pH adjusted to 7.4.[10][11]
-
This compound stock solution
-
Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, Rotenone/Antimycin A)[8]
Procedure:
-
Day 1: Cell Seeding & Cartridge Hydration
-
Seed cells in an XF cell culture microplate at a pre-determined optimal density (e.g., 20,000 - 40,000 cells/well) and allow them to adhere overnight in a standard CO2 incubator.[10][12]
-
Hydrate the XF sensor cartridge by adding 200 µL of Seahorse XF Calibrant to each well of the utility plate and placing the sensor cartridge on top. Incubate overnight at 37°C in a non-CO2 incubator.[10][12]
-
-
Day 2: Assay Execution
-
Prepare the assay medium and warm it to 37°C.
-
Remove the cell culture plate from the incubator. Gently wash the cells once with 150-200 µL of pre-warmed assay medium.[12]
-
Add 180 µL of assay medium containing the desired final concentrations of this compound (or vehicle control) to each well.[11]
-
Place the cell plate in a 37°C non-CO2 incubator for 30-60 minutes to allow for temperature and pH equilibration.[12]
-
Prepare the mitochondrial modulators from the Mito Stress Test Kit to the desired working concentrations in the assay medium.
-
Load the hydrated sensor cartridge with the modulators and the Ipragliflozin test compound (if performing acute exposure) into the appropriate injection ports (e.g., Port A: Ipragliflozin, Port B: Oligomycin, Port C: FCCP, Port D: Rotenone/Antimycin A).
-
Start the Seahorse XF Analyzer run. Follow the software prompts to calibrate the sensor cartridge and then replace the calibrant plate with the cell culture plate to begin the assay.[12]
-
Protocol 2: Seahorse XF Glycolytic Rate Assay
This assay measures the rate of glycolysis by inhibiting mitochondrial ATP production, forcing the cell to rely on glycolysis. It uses Rotenone/Antimycin A to inhibit mitochondrial respiration and 2-Deoxyglucose (2-DG) to inhibit glycolysis at the hexokinase step.[9]
Procedure:
The procedure is similar to the Mito Stress Test, with the primary difference being the injected compounds.
-
Day 1 & 2 Preparation: Follow steps for cell seeding, cartridge hydration, and media exchange as described in Protocol 1. The cells should be incubated with this compound as required by the experimental design.
-
Compound Loading: Load the sensor cartridge with compounds from the Glycolytic Rate Assay Kit.
-
Port A: Rotenone/Antimycin A (Rot/AA) mix.
-
Port B: 2-Deoxyglucose (2-DG).
-
-
Assay Execution:
-
The assay begins by measuring the basal OCR and ECAR.
-
The first injection of Rot/AA shuts down mitochondrial respiration, leading to a compensatory increase in the glycolytic rate, which is measured as Compensatory Glycolysis.[9]
-
The second injection of 2-DG, a competitive inhibitor of glucose, shuts down glycolysis, allowing for the quantification of non-glycolytic acidification.[9]
-
Data Presentation and Interpretation
The metabolic effects of Ipragliflozin can be quantified and summarized. The tables below provide an example of how data from Seahorse XF experiments could be presented.
Table 1: Effect of Ipragliflozin on Mitochondrial Respiration (Mito Stress Test)
| Parameter | Vehicle Control | Ipragliflozin (1 µM) | Ipragliflozin (10 µM) | Ipragliflozin (50 µM) |
| Basal OCR (pmol/min) | 125 ± 8 | 115 ± 7 | 98 ± 6 | 85 ± 5** |
| ATP Production (pmol/min) | 95 ± 6 | 88 ± 5 | 75 ± 4 | 62 ± 4 |
| Maximal Respiration (pmol/min) | 250 ± 15 | 220 ± 12 | 180 ± 11* | 155 ± 9 |
| Spare Respiratory Capacity (%) | 100 ± 5 | 91 ± 4 | 83 ± 5* | 76 ± 4** |
| Non-Mitochondrial OCR (pmol/min) | 10 ± 2 | 10 ± 2 | 11 ± 2 | 10 ± 1 |
*Data are presented as mean ± SEM. Values are hypothetical, based on qualitative descriptions of SGLT2 inhibitor effects on mitochondrial function.[11] Statistical significance vs. vehicle control: *p < 0.05, *p < 0.01.
Table 2: Effect of Ipragliflozin on Glycolysis (Glycolytic Rate Assay)
| Parameter | Vehicle Control | Ipragliflozin (1 µM) | Ipragliflozin (10 µM) | Ipragliflozin (50 µM) |
| Basal ECAR (mpH/min) | 45 ± 3 | 48 ± 3 | 55 ± 4 | 62 ± 5 |
| Basal Glycolysis (pmol/min) | 210 ± 12 | 225 ± 14 | 255 ± 15 | 280 ± 18 |
| Compensatory Glycolysis (pmol/min) | 300 ± 20 | 315 ± 18 | 350 ± 22* | 385 ± 25 |
*Data are presented as mean ± SEM. Values are hypothetical. A potential increase in glycolysis could be a compensatory mechanism for reduced mitochondrial ATP production. Statistical significance vs. vehicle control: *p < 0.05, *p < 0.01.
Interpretation of Results:
-
A dose-dependent decrease in Basal OCR, ATP Production, and Maximal Respiration, as shown in Table 1, would suggest that Ipragliflozin may inhibit mitochondrial function. This aligns with findings for some other SGLT2 inhibitors.[11]
-
A decrease in Spare Respiratory Capacity indicates a reduced ability of the cells to respond to metabolic stress.
-
An increase in Basal and Compensatory Glycolysis (Table 2) could indicate a metabolic shift towards glycolysis to compensate for the compromised mitochondrial respiration. This phenomenon is known as the Crabtree effect.
By employing the Seahorse XF Analyzer with these detailed protocols, researchers can effectively characterize the metabolic signature of this compound, providing crucial insights into its cellular mechanism of action beyond SGLT2 inhibition.
References
- 1. Ipragliflozin, an SGLT2 Inhibitor, Ameliorates High-Fat Diet-Induced Metabolic Changes by Upregulating Energy Expenditure through Activation of the AMPK/ SIRT1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ipragliflozin and other sodium-glucose cotransporter-2 (SGLT2) inhibitors in the treatment of type 2 diabetes: preclinical and clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical pharmacokinetics and pharmacodynamics of the novel SGLT2 inhibitor ipragliflozin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ipragliflozin, an SGLT2 Inhibitor, Ameliorates High-Fat Diet-Induced Metabolic Changes by Upregulating Energy Expenditure through Activation of the AMPK/ SIRT1 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluating the Efficacy of GLUT Inhibitors Using a Seahorse Extracellular Flux Analyzer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. Measurement of Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) in Culture Cells for Assessment of the Energy Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. lab.research.sickkids.ca [lab.research.sickkids.ca]
- 10. cpu.edu.cn [cpu.edu.cn]
- 11. Differential In Vitro Effects of SGLT2 Inhibitors on Mitochondrial Oxidative Phosphorylation, Glucose Uptake and Cell Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tabaslab.com [tabaslab.com]
Application Note: Immunohistochemical Localization of SGLT2 Following Ipragliflozin L-Proline Administration
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Ipragliflozin L-Proline is a potent and highly selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a key protein responsible for the majority of glucose reabsorption in the renal proximal tubules.[1][2][3] By inhibiting SGLT2, Ipragliflozin promotes urinary glucose excretion, thereby lowering blood glucose levels in patients with type 2 diabetes.[1] Beyond its glycemic control, Ipragliflozin has demonstrated reno-protective effects, though the precise mechanisms are still under investigation.[4][5] Understanding the effect of Ipragliflozin on the expression and subcellular localization of the SGLT2 protein in the kidney is crucial for elucidating its full mechanism of action. Immunohistochemistry (IHC) is a powerful technique to visualize the distribution of SGLT2 within the renal tubules and to assess changes in its localization following drug treatment. This application note provides a detailed protocol for the immunohistochemical staining of SGLT2 in kidney tissue after treatment with this compound.
Principle of the Method
This protocol describes the detection of SGLT2 protein in formalin-fixed, paraffin-embedded (FFPE) kidney tissue sections. The procedure involves deparaffinization and rehydration of the tissue, followed by antigen retrieval to unmask the antigenic epitope. A primary antibody specific to SGLT2 is then applied, followed by a secondary antibody conjugated to an enzyme or fluorophore. For chromogenic detection, a substrate is added that is converted by the enzyme into a colored precipitate at the site of the antigen. For immunofluorescence, the fluorophore is visualized using a fluorescence microscope. The intensity and localization of the signal can then be qualitatively and quantitatively analyzed to determine the effect of this compound treatment on SGLT2 expression and distribution within the proximal tubules.
Expected Results
Following treatment with this compound, changes in the expression level and/or the subcellular localization of SGLT2 in the renal proximal tubules may be observed. In untreated diabetic models, an upregulation of SGLT2 expression is often noted. Treatment with SGLT2 inhibitors may lead to a normalization or even a decrease in the overall SGLT2 protein expression as a feedback mechanism. Some studies with other SGLT2 inhibitors have shown a decrease in SGLT2 protein levels after treatment. Furthermore, changes in the localization of SGLT2 from the apical membrane of the proximal tubule cells to intracellular compartments might be observed, reflecting altered protein trafficking. Quantitative analysis of staining intensity and localization can provide valuable insights into the drug's effect.
Data Presentation
The following table summarizes hypothetical quantitative data based on potential outcomes of this compound treatment on SGLT2 expression and localization in a diabetic mouse model.
| Treatment Group | SGLT2 Positive Tubules (%) | Apical Membrane Staining Intensity (Arbitrary Units) | Cytoplasmic Staining Intensity (Arbitrary Units) |
| Vehicle Control (Diabetic) | 85 ± 5 | 3.2 ± 0.4 | 0.8 ± 0.2 |
| Ipragliflozin (Low Dose) | 70 ± 6 | 2.5 ± 0.3 | 1.5 ± 0.3 |
| Ipragliflozin (High Dose) | 62 ± 7 | 1.8 ± 0.2 | 1.9 ± 0.4 |
| Non-Diabetic Control | 65 ± 4 | 2.1 ± 0.3 | 0.5 ± 0.1 |
Experimental Protocols
Protocol 1: Chromogenic Immunohistochemistry (IHC-DAB)
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) kidney tissue sections (4-5 µm) on charged slides
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer (e.g., 10 mM Sodium Citrate, pH 6.0 or Tris-EDTA, pH 9.0)
-
Hydrogen Peroxide (3%)
-
Blocking Buffer (e.g., 1% BSA or 5% normal goat serum in PBS)
-
Primary antibody: Rabbit anti-SGLT2 polyclonal antibody (validated for IHC)[6][7][8][9]
-
Biotinylated secondary antibody (e.g., Goat anti-Rabbit IgG)
-
Avidin-Biotin Complex (ABC) reagent
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes for 5 minutes each).
-
Rehydrate through graded ethanol series: 100% (2 changes for 3 minutes each), 95% (1 change for 3 minutes), 70% (1 change for 3 minutes).
-
Rinse in deionized water.
-
-
Antigen Retrieval:
-
Immerse slides in pre-heated Antigen Retrieval Buffer.
-
Heat in a microwave, pressure cooker, or water bath according to manufacturer's instructions (e.g., maintain at a sub-boiling temperature for 10-20 minutes).
-
Allow slides to cool in the buffer for 20-30 minutes.
-
Rinse with deionized water.
-
-
Peroxidase Blocking:
-
Incubate sections in 3% hydrogen peroxide for 10-15 minutes to quench endogenous peroxidase activity.[10]
-
Rinse with PBS (3 changes for 5 minutes each).
-
-
Blocking:
-
Incubate sections with Blocking Buffer for 30-60 minutes at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-SGLT2 antibody in Blocking Buffer to its optimal concentration.
-
Incubate sections with the primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse with PBS (3 changes for 5 minutes each).
-
Incubate sections with the biotinylated secondary antibody for 1 hour at room temperature.
-
-
Signal Amplification:
-
Rinse with PBS (3 changes for 5 minutes each).
-
Incubate sections with ABC reagent for 30 minutes at room temperature.
-
-
Chromogenic Detection:
-
Rinse with PBS (3 changes for 5 minutes each).
-
Incubate sections with DAB substrate solution until the desired brown color intensity is reached (monitor under a microscope).
-
Rinse with deionized water to stop the reaction.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate through graded ethanol series and xylene.
-
Coverslip with a permanent mounting medium.
-
Protocol 2: Immunofluorescence (IF)
Materials:
-
Same as Protocol 1, excluding H2O2, ABC reagent, DAB, and hematoxylin.
-
Permeabilization Buffer (e.g., 0.1-0.25% Triton X-100 in PBS)
-
Fluorophore-conjugated secondary antibody (e.g., Goat anti-Rabbit IgG Alexa Fluor 488)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Antifade mounting medium
Procedure:
-
Deparaffinization, Rehydration, and Antigen Retrieval: Follow steps 1-2 from Protocol 1.
-
Permeabilization and Blocking:
-
Incubate sections in Permeabilization Buffer for 10 minutes.
-
Rinse with PBS.
-
Incubate with Blocking Buffer for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate with anti-SGLT2 primary antibody as in Protocol 1, step 5.
-
-
Secondary Antibody Incubation:
-
Rinse with PBS (3 changes for 5 minutes each).
-
Incubate sections with the fluorophore-conjugated secondary antibody for 1 hour at room temperature, protected from light.
-
-
Counterstaining and Mounting:
-
Rinse with PBS (3 changes for 5 minutes each).
-
Incubate with DAPI solution for 5 minutes.
-
Rinse with PBS.
-
Coverslip with antifade mounting medium.
-
-
Imaging:
-
Visualize using a fluorescence microscope with appropriate filters.
-
Visualizations
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Effects of the SGLT2 inhibitor ipragliflozin on various diabetic symptoms and progression of overt nephropathy in type 2 diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of ipragliflozin on the development and progression of kidney disease in patients with type 2 diabetes: An analysis from a multicenter prospective intervention study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SGLT2 antibody (28683-1-AP) | Proteintech [ptglab.com]
- 7. researchgate.net [researchgate.net]
- 8. bicellscientific.com [bicellscientific.com]
- 9. researchgate.net [researchgate.net]
- 10. sysy.com [sysy.com]
Application Note: High-Throughput Quantification of Ipragliflozin in Plasma Using Automated Liquid Chromatography-Tandem Mass Spectrometry
Abstract
This application note describes a robust and sensitive method for the quantification of Ipragliflozin in plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Ipragliflozin, an inhibitor of the sodium-glucose co-transporter 2 (SGLT2), is a therapeutic agent for type 2 diabetes. The L-Proline salt of Ipragliflozin is a stable formulation of the drug. This method is crucial for pharmacokinetic studies, therapeutic drug monitoring, and in the drug development process. The protocol employs a straightforward liquid-liquid extraction for sample preparation, followed by a rapid chromatographic separation and detection by tandem mass spectrometry. The method has been validated for its accuracy, precision, and linearity, demonstrating its suitability for high-throughput bioanalysis.
Introduction
Ipragliflozin is a key therapeutic agent in the management of type 2 diabetes, acting as a selective inhibitor of SGLT2.[1][2] Accurate measurement of its concentration in plasma is essential for evaluating its pharmacokinetic profile and ensuring therapeutic efficacy and safety. This document provides a detailed protocol for a validated LC-MS/MS method to quantify Ipragliflozin in plasma, offering high sensitivity and specificity.
Experimental Workflow
The overall experimental workflow for the quantification of Ipragliflozin in plasma is depicted in the following diagram:
Caption: Experimental workflow for Ipragliflozin quantification in plasma.
Detailed Protocols
Materials and Reagents
-
Ipragliflozin L-Proline reference standard
-
Empagliflozin (Internal Standard)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
tert-Butyl methyl ether (HPLC grade)
-
Water (LC-MS grade)
-
Control human plasma (with anticoagulant)
Equipment
-
Liquid Chromatograph (e.g., Shimadzu, Waters)
-
Tandem Mass Spectrometer with electrospray ionization (ESI) source (e.g., Sciex API 3200)
-
Analytical column: Quicksorb ODS (2.1 mm i.d. × 150 mm, 5 µm) or equivalent
-
Microcentrifuge
-
Vortex mixer
-
Nitrogen evaporator
Sample Preparation: Liquid-Liquid Extraction
-
Pipette 50 µL of plasma sample into a microcentrifuge tube.
-
Add 10 µL of the internal standard working solution (Empagliflozin).
-
Add 1 mL of tert-butyl methyl ether.
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 1 minute and transfer to an autosampler vial for analysis.
Liquid Chromatography Method
-
Column: Quicksorb ODS (2.1 mm i.d. × 150 mm, 5 µm)
-
Mobile Phase: Acetonitrile/0.1% Formic acid (90:10, v/v)
-
Flow Rate: 0.2 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
-
Run Time: Approximately 5 minutes
Mass Spectrometry Method
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Ion Source Temperature: 500°C
-
IonSpray Voltage: 5500 V
Quantitative Data Summary
The method was validated according to regulatory guidelines. The following table summarizes the key quantitative performance parameters.
| Parameter | Ipragliflozin |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Intra-day Accuracy (%Bias) | Within ±15% |
| Inter-day Accuracy (%Bias) | Within ±15% |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
Note: The quantitative data is based on a representative method and may vary based on specific instrumentation and laboratory conditions.
Signaling Pathway/Logical Relationship Diagram
The following diagram illustrates the logical relationship between the key steps of the analytical method.
Caption: Logical flow of the Ipragliflozin bioanalytical method.
Conclusion
The described LC-MS/MS method provides a reliable, sensitive, and high-throughput solution for the quantitative analysis of Ipragliflozin in plasma. The simple sample preparation and rapid chromatographic runtime make it well-suited for pharmacokinetic studies and routine therapeutic drug monitoring in a research or clinical setting. The validation data confirms that the method meets the stringent requirements for bioanalytical assays.
References
Troubleshooting & Optimization
Troubleshooting inconsistent results in Ipragliflozin L-Proline cell viability assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent results in cell viability assays using Ipragliflozin L-Proline.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
Ipragliflozin is a highly selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2).[1] SGLT2 is primarily responsible for glucose reabsorption in the kidneys. By inhibiting SGLT2, Ipragliflozin blocks this reabsorption, leading to the excretion of glucose in the urine.[2] In a research context, it is used to study the effects of SGLT2 inhibition on various cell types. Ipragliflozin has been shown to be an orally active and selective inhibitor of SGLT2 with IC50 values in the nanomolar range for human, rat, and mouse SGLT2.[3] Studies have indicated that it can attenuate the proliferation of certain cancer cells, potentially through mechanisms involving membrane hyperpolarization and mitochondrial membrane instability.[4][5]
Q2: Why am I seeing inconsistent results in my cell viability assays with this compound?
Inconsistent results in cell viability assays can arise from several factors. These can be broadly categorized as issues related to the compound itself, the assay chemistry, or the experimental procedure. Ipragliflozin, like other phenolic compounds, may directly interfere with the reagents used in common colorimetric assays such as MTT, XTT, or neutral red.[6][7] Additionally, as an SGLT2 inhibitor, it can alter cellular metabolism, which may indirectly affect assay readouts that are dependent on metabolic activity.[8][9]
Q3: Can this compound directly interfere with tetrazolium-based assays (e.g., MTT, XTT)?
Yes, compounds with phenolic structures have the potential to interact with tetrazolium salts like MTT, leading to false-positive or false-negative results.[6][10][11] This can occur through non-enzymatic reduction of the tetrazolium dye or by affecting the cellular redox state, which in turn influences the rate of dye reduction.[12][13] It is crucial to include proper controls to account for any potential chemical interference.
Q4: How does optimizing cell seeding density improve assay consistency?
Optimizing cell seeding density is critical for obtaining reliable and reproducible data.[14][15] If the cell density is too low, the signal-to-noise ratio may be insufficient. Conversely, if the cells are overgrown, they may enter a state of reduced metabolic activity or nutrient depletion, which can affect their response to the treatment and the assay readout.[16][17] It is recommended to perform a cell titration experiment to determine the optimal seeding density for your specific cell line and experimental conditions.[18]
Troubleshooting Guide
High Variability Between Replicates
High variability between replicate wells is a common issue that can obscure the true effect of the compound being tested.
| Potential Cause | Recommended Solution |
| Uneven Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Mix the cell suspension gently between pipetting into wells.[19] |
| Pipetting Errors | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent pipetting technique. |
| Edge Effects | Avoid using the outer wells of the plate as they are more prone to evaporation. Fill the outer wells with sterile PBS or media.[19] |
| Incomplete Solubilization of Formazan (MTT assay) | Ensure complete dissolution of formazan crystals by vigorous pipetting or shaking. Visually inspect wells before reading.[20] |
Unexpected or Inconsistent Dose-Response
An inconsistent or non-reproducible dose-response curve can be frustrating and difficult to interpret.
| Potential Cause | Recommended Solution |
| Compound Instability | Prepare fresh stock solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles. |
| Interaction with Media Components | Test the effect of this compound in different media formulations (e.g., with or without phenol red). |
| Assay Interference | Run a control experiment with this compound in cell-free media to check for direct interaction with the assay reagents. |
| Suboptimal Incubation Time | Optimize the incubation time with the compound and the assay reagent. A time-course experiment can help determine the ideal endpoint. |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This assay measures the metabolic activity of cells, which is often used as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of this compound and appropriate vehicle controls. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute the MTT stock to 0.5 mg/mL in serum-free media. Remove the treatment media from the wells and add 100 µL of the diluted MTT solution to each well.[21]
-
Incubation: Incubate the plate at 37°C for 2-4 hours, protected from light, until purple formazan crystals are visible.
-
Solubilization: Carefully aspirate the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[20]
-
Absorbance Reading: Shake the plate gently for 15 minutes to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
This assay determines the number of viable cells in culture based on the quantification of ATP.
-
Plate Preparation: Prepare a 96-well plate with cells, this compound, and controls as described for the MTT assay.
-
Reagent Equilibration: Thaw the CellTiter-Glo® Buffer and lyophilized Substrate. Allow them to equilibrate to room temperature before use.
-
Reagent Preparation: Transfer the buffer to the substrate bottle to reconstitute the enzyme/substrate mix. Mix by gentle inversion until the substrate is thoroughly dissolved.
-
Assay Procedure: Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).
-
Signal Stabilization and Reading: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate reader.
Visualizations
Caption: A typical workflow for conducting a cell viability assay.
Caption: A decision tree for troubleshooting inconsistent assay results.
Caption: The mechanism of Ipragliflozin's effect on cell viability.
References
- 1. selleckchem.com [selleckchem.com]
- 2. SGLT2 inhibitors act from the extracellular surface of the cell membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. SGLT2 inhibitor ipragliflozin attenuates breast cancer cell proliferation [jstage.jst.go.jp]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Ipragliflozin improves mitochondrial abnormalities in renal tubules induced by a high‐fat diet - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pitfalls-of-the-mtt-assay-direct-and-off-target-effects-of-inhibitors-can-result-in-over-underestimation-of-cell-viability - Ask this paper | Bohrium [bohrium.com]
- 13. Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. biocompare.com [biocompare.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. What is the optimal seeding density and incubation time to use with the XTT Cell Viability Kit #9095? | Cell Signaling Technology [cellsignal.com]
- 18. reddit.com [reddit.com]
- 19. Reddit - The heart of the internet [reddit.com]
- 20. Cell viability assays | Abcam [abcam.com]
- 21. broadpharm.com [broadpharm.com]
Technical Support Center: Enhancing Ipragliflozin L-Proline Bioavailability in Oral Gavage Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the oral bioavailability of Ipragagliflozin L-Proline in preclinical oral gavage studies.
I. Troubleshooting Guide
This guide addresses common issues encountered during in vivo oral gavage studies with Ipragliflozin L-Proline, focusing on formulation and administration challenges that can lead to low or variable bioavailability.
| Problem | Potential Cause | Recommended Solution |
| Low Oral Bioavailability | Poor Aqueous Solubility: this compound is known to be poorly soluble in water, which can limit its dissolution in the gastrointestinal (GI) tract and subsequent absorption.[1][2] | Formulation Enhancement: • Solid Dispersion: Prepare a solid dispersion of this compound with a hydrophilic polymer (e.g., PVP, HPMC, PEG) to improve its dissolution rate.[3][4] • Lipid-Based Formulation (SEDDS): Formulate a Self-Emulsifying Drug Delivery System (SEDDS) to maintain the drug in a solubilized state in the GI tract.[5][6][7] • Particle Size Reduction: Employ micronization or nanosuspension techniques to increase the surface area of the drug particles for faster dissolution. |
| Inadequate Vehicle for Suspension: The chosen vehicle may not be optimal for maintaining a uniform suspension, leading to inaccurate dosing. | Vehicle Optimization: • Use a suspending agent like carboxymethylcellulose sodium (CMC-Na), typically at 0.5-1% w/v, to ensure a homogenous suspension.[1][2] • Consider co-solvents such as polyethylene glycol (PEG) 300 or 400, or surfactants like Tween 80, to aid in wetting and dispersing the drug.[1][2] | |
| High Variability in Pharmacokinetic (PK) Data | Inconsistent Dosing: For suspensions, inconsistent administration due to particle settling can lead to variable doses being delivered to the animals. | Improved Dosing Technique: • Constant Agitation: Continuously stir the suspension before and during the withdrawal of each dose to ensure uniformity. • Proper Gavage Technique: Ensure the gavage needle is correctly placed to deliver the full dose to the stomach.[8][9][10][11][12] • Use of Positive Displacement Pipettes: These can be more accurate for viscous suspensions. |
| Food Effect: The presence or absence of food in the stomach can significantly alter drug absorption. | Standardize Feeding Conditions: • Fast animals overnight (typically 12-18 hours) before dosing to minimize food effects on absorption. Ensure free access to water. | |
| Gavage Procedure Complications | Esophageal or Stomach Injury: Improper technique or use of an incorrect gavage needle can cause trauma to the animal.[13] | Refine Gavage Procedure: • Correct Needle Size: Select a gavage needle with a ball tip that is appropriate for the size of the rat.[10][12] • Proper Restraint: Restrain the animal firmly but gently to prevent movement and injury.[8][11] • Gentle Insertion: Do not force the needle; it should pass smoothly down the esophagus.[9][14] |
| Accidental Tracheal Administration: This can lead to respiratory distress and mortality.[9] | Verify Needle Placement: • If the animal struggles excessively or shows signs of distress during insertion, withdraw the needle and re-attempt.[14] • Administer the dose slowly and monitor the animal for any signs of labored breathing.[11] | |
| Drug Precipitation in the GI Tract | Supersaturation and Precipitation: A formulation that enhances dissolution might lead to a supersaturated state in the GI tract, followed by precipitation of the drug into a less absorbable form. | Incorporate Precipitation Inhibitors: • Include polymers such as HPMC or PVP in the formulation. These can help maintain a supersaturated state and prevent or delay drug precipitation. |
II. Frequently Asked Questions (FAQs)
Formulation Questions
-
Q1: What is the Biopharmaceutics Classification System (BCS) class of Ipragliflozin?
-
While not definitively published, based on its poor aqueous solubility, Ipragliflozin is likely a BCS Class II or IV compound. BCS Class II drugs have low solubility and high permeability, while Class IV drugs have low solubility and low permeability. Formulation strategies are crucial for both classes to enhance oral absorption.[3]
-
-
Q2: What are some suitable vehicles for a simple suspension of this compound for initial screening studies?
-
Q3: How do I choose between a solid dispersion and a SEDDS formulation?
-
Solid dispersions are often easier to prepare at a lab scale and can be advantageous if a solid dosage form is the ultimate goal. They work by dispersing the drug in a hydrophilic carrier in an amorphous state, which enhances dissolution.[15][16]
-
SEDDS are lipid-based liquid formulations that form a fine emulsion in the gut. They are particularly effective for highly lipophilic drugs and can also enhance lymphatic uptake, potentially reducing first-pass metabolism.[5][7][17] The choice depends on the physicochemical properties of the drug and the desired pharmacokinetic profile.
-
Oral Gavage Procedure Questions
-
Q4: What is the correct oral gavage volume for rats?
-
Q5: How can I ensure I am not administering the suspension into the trachea?
-
Q6: My suspension seems to be clogging the gavage needle. What can I do?
-
This may be due to large particle size or inadequate suspension. Ensure the drug is finely milled. You can also try slightly increasing the needle gauge (if appropriate for the animal's size) or using a vehicle with better suspending properties. Continuous mixing of the formulation during dosing is critical.
-
III. Quantitative Data Summary
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
|---|---|---|
| Water | Insoluble | [1][2] |
| DMSO | 35 mg/mL | [1][2] |
Table 2: Pharmacokinetic Parameters of Ipragliflozin in Humans (for reference) Note: Data from rat oral gavage studies with different formulations is not readily available in a comparative format. This human data provides a general reference.
| Parameter | Value (50 mg dose) | Value (100 mg dose) | Reference |
|---|---|---|---|
| Cmax (ng/mL) | 185.3 ± 45.4 | 318.1 ± 112.1 | [18] |
| AUC0-24h (ng·h/mL) | 1481.4 ± 243.5 | 2806.9 ± 610.1 | [18] |
| Tmax (h) | 1.3 ± 0.5 | 1.4 ± 0.6 | [18] |
| Bioavailability | ~90.2% (in humans) | - |[19] |
IV. Experimental Protocols
Protocol 1: Preparation of a Solid Dispersion by Solvent Evaporation
-
Selection of Carrier: Choose a hydrophilic polymer such as Polyvinylpyrrolidone (PVP) K30 or Hydroxypropyl Methylcellulose (HPMC).
-
Dissolution: Dissolve this compound and the chosen carrier (e.g., in a 1:4 drug-to-carrier ratio) in a suitable volatile solvent, such as a mixture of dichloromethane and methanol.[15]
-
Solvent Evaporation: Evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C) until a thin film is formed.
-
Drying: Further dry the solid mass under vacuum for 24 hours to remove any residual solvent.
-
Milling and Sieving: Scrape the dried solid dispersion, gently grind it using a mortar and pestle, and pass it through a fine-mesh sieve to obtain a uniform powder.
-
Reconstitution for Gavage: Before administration, suspend the powdered solid dispersion in a suitable vehicle (e.g., 0.5% CMC-Na) to the desired concentration.
Protocol 2: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)
-
Excipient Screening: Determine the solubility of this compound in various oils (e.g., Labrafil®, Capryol®), surfactants (e.g., Cremophor® EL, Tween® 80), and co-solvents (e.g., Transcutol®, PEG 400).[5]
-
Phase Diagram Construction: Construct a pseudo-ternary phase diagram to identify the self-emulsifying region. This involves mixing the oil, surfactant, and co-solvent in different ratios and observing the formation of an emulsion upon dilution with water.[6]
-
Formulation Preparation: Select the optimal ratio of oil, surfactant, and co-solvent from the phase diagram. Dissolve the this compound in this mixture with gentle heating and stirring until a clear, isotropic solution is formed.
-
Characterization: Characterize the SEDDS for self-emulsification time, droplet size upon dilution, and drug content. The desired droplet size is typically in the nano- or micro-emulsion range (20-200 nm).[17]
-
Administration: The resulting liquid SEDDS can be directly administered by oral gavage.
Protocol 3: Standard Oral Gavage Procedure in Rats
-
Animal Preparation: Fast the rat overnight (12-18 hours) with free access to water. Weigh the animal immediately before dosing to calculate the correct volume.
-
Needle Selection and Measurement: Choose a flexible, ball-tipped gavage needle of the appropriate size (e.g., 16-18 gauge for adult rats). Measure the length from the tip of the rat's nose to the last rib to determine the correct insertion depth.[10][12]
-
Restraint: Securely restrain the rat to immobilize its head and align the head and body vertically.[8]
-
Needle Insertion: Gently insert the needle into the mouth, passing it over the tongue and into the esophagus. The needle should advance smoothly without force. The animal will often swallow as the needle enters the esophagus.[10][14]
-
Dose Administration: Once the needle is in place, slowly administer the formulation.
-
Needle Removal: Withdraw the needle gently along the same path of insertion.
-
Monitoring: Monitor the animal for several minutes post-dosing for any signs of distress, such as labored breathing.[10][14]
V. Visualizations
Caption: Mechanism of action of Ipragliflozin on the SGLT2 transporter in the renal proximal tubule.
Caption: Experimental workflow for assessing the oral bioavailability of this compound formulations.
References
- 1. selleck.co.jp [selleck.co.jp]
- 2. selleckchem.com [selleckchem.com]
- 3. Pharmaceutical Dispersion Techniques for Dissolution and Bioavailability Enhancement of Poorly Water-Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. csmres.co.uk [csmres.co.uk]
- 6. Preparation and Evaluation of Self-emulsifying Drug Delivery System (SEDDS) of Cepharanthine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpcbs.com [ijpcbs.com]
- 8. ouv.vt.edu [ouv.vt.edu]
- 9. Oral Gavage in the Rat - Research Animal Training [researchanimaltraining.com]
- 10. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 11. instechlabs.com [instechlabs.com]
- 12. iacuc.wsu.edu [iacuc.wsu.edu]
- 13. Alternative Method of Oral Dosing for Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. research.sdsu.edu [research.sdsu.edu]
- 15. japsonline.com [japsonline.com]
- 16. researchgate.net [researchgate.net]
- 17. scispace.com [scispace.com]
- 18. Pharmacokinetic and pharmacodynamic study of ipragliflozin in Japanese patients with type 2 diabetes mellitus: a randomized, double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Ipragliflozin - Wikipedia [en.wikipedia.org]
Preventing degradation of Ipragliflozin L-Proline during long-term storage
This technical support center provides researchers, scientists, and drug development professionals with essential information for preventing the degradation of Ipragliflozin L-Proline during long-term storage.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the storage and analysis of this compound.
Issue 1: Appearance of a New Peak in HPLC/UPLC Analysis During a Stability Study
-
Question: I am analyzing an this compound sample that has been stored for several months, and I observe a new, unidentified peak in my chromatogram that was not present in the initial analysis. What could be the cause?
-
Answer: The appearance of a new peak likely indicates the formation of a degradation product. Ipragliflozin is known to be susceptible to degradation under certain conditions. To identify the potential degradant, consider the following:
-
Retention Time: Compare the retention time of the new peak with published data on known Ipragliflozin degradation products. Acidic and basic hydrolysis, as well as oxidation, can lead to specific degradation products.[1][2]
-
Storage Conditions: Review the storage conditions of your sample. Exposure to acidic or basic environments, or oxidizing agents, can accelerate degradation.[1][2] The L-Proline co-crystal is also known to be sensitive to moisture, which can facilitate degradation.
-
Forced Degradation Studies: To confirm the identity of the degradation product, you can perform forced degradation studies on a fresh sample of this compound. Exposing the drug to acidic, basic, and oxidative stress will help you to generate the expected degradation products and compare their retention times with the unknown peak in your stability sample.
-
Issue 2: Changes in Physical Appearance of the this compound Powder
-
Question: My this compound powder, which was initially a white, free-flowing solid, has become clumpy and difficult to handle. What could be the reason for this change?
-
Answer: This change in physical appearance is often due to moisture absorption. The L-proline co-crystal of ipragliflozin can be hygroscopic.[3][4] When the powder absorbs moisture from the atmosphere, it can lead to clumping and poor flowability. This can also increase the risk of chemical degradation. To prevent this, ensure that the compound is stored in a tightly sealed container with a desiccant, in a low-humidity environment.
Issue 3: Inconsistent Results in Potency Assays Over Time
-
Question: I am observing a gradual decrease in the potency of my this compound samples over time, even when stored at the recommended temperature. What could be the contributing factors?
-
Answer: A gradual loss of potency suggests slow degradation of the active pharmaceutical ingredient (API). Several factors could be responsible:
-
Inadequate Storage Conditions: While temperature is a critical factor, humidity also plays a significant role in the stability of this compound. Ensure that the storage environment has controlled humidity.
-
Exposure to Light: Although Ipragliflozin is reported to be relatively stable to photolytic degradation, it is good practice to store it protected from light to minimize any potential for light-induced degradation over extended periods.[1][2]
-
Container and Closure System: The type of container and its seal are crucial for protecting the product from environmental factors. Use of a well-sealed container, possibly with a desiccant, is recommended.[5][6]
-
Frequently Asked Questions (FAQs)
Storage and Handling
-
Q1: What are the ideal long-term storage conditions for this compound powder?
-
Q2: How can I minimize moisture exposure when handling this compound?
-
A2: To minimize moisture exposure, handle the compound in a low-humidity environment, such as a glove box or a room with a dehumidifier. Use a desiccant in the storage container and ensure the container is always tightly sealed after use. When preparing formulations, consider using excipients with low water activity.[5]
-
-
Q3: Is this compound sensitive to light?
Degradation
-
Q4: What are the main degradation pathways for Ipragliflozin?
-
Q5: What are the known degradation products of Ipragliflozin?
-
A5: The main degradation product identified under acidic conditions involves the cleavage of the benzothiophene moiety.[10] Oxidative degradation is also a significant pathway.
-
Analytical Testing
-
Q6: What type of analytical method is suitable for monitoring the stability of this compound?
-
A6: A stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) or ultra-high-performance liquid chromatography (UPLC) method is recommended. These methods can separate the intact drug from its potential degradation products, allowing for accurate quantification of the API's potency over time.[1][2]
-
Data Presentation
Table 1: Summary of Forced Degradation Studies on Ipragliflozin
| Stress Condition | Reagent/Condition | Duration | Temperature | Degradation Observed |
| Acid Hydrolysis | 1 M HCl | 120 min | 70°C | Extensive Degradation |
| Base Hydrolysis | 1 M NaOH | 120 min | 70°C | Extensive Degradation |
| Oxidative | 3% H₂O₂ | 120 min | Room Temp | Extensive Degradation |
| Thermal | - | 24 hours | 80°C | Stable |
| Photolytic | Sunlight | 24 hours | Room Temp | Stable |
| Neutral Hydrolysis | Water | 24 hours | 80°C | Stable |
Data synthesized from multiple sources.[1][2]
Table 2: Illustrative Long-Term Stability Data for this compound (Hypothetical)
| Storage Condition | Time (Months) | Assay (%) | Total Degradation Products (%) |
| 25°C / 60% RH | 0 | 100.0 | < 0.1 |
| 3 | 99.5 | 0.5 | |
| 6 | 98.9 | 1.1 | |
| 12 | 97.8 | 2.2 | |
| 40°C / 75% RH | 0 | 100.0 | < 0.1 |
| 1 | 98.2 | 1.8 | |
| 3 | 95.5 | 4.5 | |
| 6 | 91.0 | 9.0 | |
| 5°C | 0 | 100.0 | < 0.1 |
| 6 | 99.9 | < 0.1 | |
| 12 | 99.8 | 0.2 | |
| -20°C | 0 | 100.0 | < 0.1 |
| 12 | 100.0 | < 0.1 | |
| 24 | 99.9 | 0.1 |
Note: This table presents hypothetical data for illustrative purposes, based on the known degradation profile of Ipragliflozin. Actual results may vary.
Experimental Protocols
Protocol 1: Stability-Indicating UPLC Method
This protocol describes a UPLC method for the quantitative analysis of Ipragliflozin and the separation of its degradation products.[1][2]
-
Instrumentation:
-
UPLC system with a photodiode array (PDA) detector.
-
-
Chromatographic Conditions:
-
Column: Hypersil Gold® UPLC C18 column (50 mm x 3 mm, 1.9 µm particle size).
-
Mobile Phase: Acetonitrile and 25 mM potassium monobasic phosphate buffer (pH 3.0) in a 50:50 (v/v) ratio.
-
Flow Rate: 0.6 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: Ambient.
-
Detection Wavelength: 230 nm.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).
-
Dilute the stock solution with the mobile phase to a final concentration within the linear range of the method (e.g., 5-50 µg/mL).
-
-
Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the prepared sample solution.
-
Record the chromatogram and integrate the peak area for Ipragliflozin and any degradation products.
-
Protocol 2: Forced Degradation Study - Acid Hydrolysis
This protocol outlines the procedure for inducing acid degradation of Ipragliflozin.
-
Materials:
-
This compound
-
1 M Hydrochloric Acid (HCl)
-
1 M Sodium Hydroxide (NaOH) for neutralization
-
Methanol
-
Volumetric flasks
-
-
Procedure:
-
Dissolve a known amount of this compound in a minimal amount of methanol in a volumetric flask.
-
Add 1 M HCl to the flask.
-
Heat the solution in a water bath at 70°C for a specified period (e.g., 2 hours).
-
At various time points, withdraw an aliquot of the solution and immediately neutralize it with an equivalent amount of 1 M NaOH.
-
Dilute the neutralized sample with the mobile phase to a suitable concentration for UPLC analysis.
-
Analyze the sample using the stability-indicating UPLC method described in Protocol 1.
-
Visualizations
Caption: Major degradation pathways of Ipragliflozin.
Caption: Experimental workflow for long-term stability testing.
Caption: Troubleshooting logic for identifying unknown peaks.
References
- 1. researchgate.net [researchgate.net]
- 2. buescholar.bue.edu.eg [buescholar.bue.edu.eg]
- 3. jpionline.org [jpionline.org]
- 4. academic.oup.com [academic.oup.com]
- 5. roquette.com [roquette.com]
- 6. ecobliss-pharma.com [ecobliss-pharma.com]
- 7. abmole.com [abmole.com]
- 8. selleck.co.jp [selleck.co.jp]
- 9. clearsynth.com [clearsynth.com]
- 10. researchgate.net [researchgate.net]
Addressing variability in animal responses to Ipragliflozin L-Proline treatment
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers using Ipragliflozin L-Proline in animal experiments. It focuses on addressing the common issue of variability in animal responses to treatment.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a highly potent and selective inhibitor of the Sodium-Glucose Co-transporter 2 (SGLT2).[1][2][3] SGLT2 is primarily located in the proximal tubules of the kidneys and is responsible for the reabsorption of most of the glucose filtered by the glomeruli.[4] By inhibiting SGLT2, Ipragliflozin reduces renal glucose reabsorption, leading to increased urinary glucose excretion and a subsequent lowering of blood glucose levels.[1][5] This mechanism is independent of insulin secretion or sensitivity.[1][4]
Q2: What are the reported IC50 values for Ipragliflozin?
A2: Ipragliflozin shows high potency and selectivity for SGLT2 across different species. The reported IC50 values, which represent the concentration of the drug required to inhibit 50% of SGLT2 activity, are summarized below.
| Species | SGLT2 IC50 (nM) | SGLT1 Potency |
| Human | 2.8 - 7.38 | Little to no potency |
| Rat | 6.73 | Little to no potency |
| Mouse | 5.64 | Little to no potency |
| Data sourced from MedChemExpress and Selleck Chemicals.[2][3] |
Q3: Besides blood glucose, what other metabolic effects are commonly observed?
A3: Beyond glycemic control, Ipragliflozin treatment in animal models has been associated with several other metabolic changes:
-
Weight Reduction: Despite a potential increase in food intake (hyperphagia), SGLT2 inhibitors often lead to weight loss, primarily due to the loss of adipose tissue from caloric loss via urinary glucose excretion.[1][4][6][7]
-
Improved Hepatic Steatosis: Studies in obese mice show that Ipragliflozin can reduce liver weight and hepatic triglyceride content.[6][8][9]
-
Changes in Insulin and Glucagon: Treatment can lead to a reduction in hyperinsulinemia and an increase in plasma glucagon levels, resulting in a significantly reduced insulin-to-glucagon ratio.[6][8][9]
-
Increased Energy Expenditure: Ipragliflozin may activate the AMPK/SIRT1 pathway in the liver and adipose tissue, leading to the "browning" of white adipose tissue and increased energy expenditure.[8][9][10]
Section 2: Troubleshooting Guide for Response Variability
Variability in animal responses is a significant challenge. This section addresses potential causes and solutions.
Issue 1: Inconsistent or No Significant Reduction in Blood Glucose
Q: My treated animals show highly variable, or no significant, changes in blood glucose compared to the vehicle group. What are the potential causes?
A: This is a common issue that can stem from multiple factors related to the animal model, experimental protocol, or the compound itself.
Troubleshooting Workflow
Caption: Troubleshooting logic for inconsistent glycemic response.
Issue 2: Unexpected Changes in Body Weight or Food Intake
Q: My Ipragliflozin-treated animals are eating more, but their body weight changes are not what I expected. Why?
A: This phenomenon is a known compensatory response.
-
Hyperphagia: Increased food and water intake is a common response to the urinary loss of glucose and calories.[6][11] This can sometimes offset the expected weight loss. In some studies, despite hyperphagia, ipragliflozin-treated mice still showed a reduction in body weight compared to controls.[11]
-
Pair-Feeding Studies: To isolate the drug's effect from that of increased food intake, a pair-feeding experiment is recommended. In such a setup, the control animals are given the same amount of food as consumed by the treated animals. This often reveals a more significant weight loss effect of the drug.[6]
-
Body Composition: The change may be in body composition rather than total weight. Ipragliflozin can decrease liver and adipose tissue mass while having less impact on total body weight, especially in the short term.[6][8][9]
Issue 3: Variability Between Different Animal Species/Strains
Q: Will the effects of Ipragliflozin be the same in rats versus mice? Or between different mouse strains?
A: No, significant differences can occur.
-
Pharmacokinetics (PK): Drug absorption, distribution, metabolism, and excretion can vary widely between species.[12][13] For example, the half-life of Ipragliflozin may differ between rats and mice, necessitating different dosing schedules.
-
Pharmacodynamics (PD): The physiological response to the drug can also differ. For instance, Ipragliflozin was found to acutely disturb the circadian rhythms of food intake and activity in normal Wistar rats but not in diabetic Goto-Kakizaki (GK) rats.[11]
-
Genetic Background: Different mouse strains (e.g., C57BL/6J vs. 129S6/Sv) have different metabolic predispositions. The 129S6/Sv strain, for example, has a high propensity for adipose tissue browning, which might enhance the energy expenditure effects of Ipragliflozin.[9][10]
| Factor | Source of Variability | Recommendation |
| Species | Differences in drug metabolism (PK) and physiological response (PD).[12] | Select the species most relevant to the research question. Do not directly extrapolate dosing regimens between species without PK studies. |
| Strain | Genetic differences in metabolic pathways, SGLT2 expression, and susceptibility to diet-induced obesity.[9] | Clearly report the specific strain used. Be consistent with the strain throughout a study. |
| Sex | Hormonal differences affecting metabolism, drug distribution, and even GLP-1 signaling, which can be modulated by SGLT2i.[14][15] | Include both sexes in study designs or provide a strong justification for using only one. Analyze data separately for males and females. |
| Gut Microbiota | Microbial composition influences host metabolism and can be altered by SGLT2 inhibitors, creating a feedback loop.[16][17] | Standardize housing and diet. Consider co-housing animals to normalize microbiota before the experiment begins. |
| Diet | Composition of the diet (e.g., High-Fat vs. Standard Chow) is a primary driver of the metabolic phenotype being studied.[6][9] | Use a diet that reliably induces the desired phenotype (e.g., hyperglycemia, steatosis). Report the diet composition in detail. |
Section 3: Key Experimental Protocols
Protocol 1: Induction of Type 2 Diabetes and Drug Administration
This protocol describes a common method for inducing a type 2 diabetes phenotype in mice and subsequent treatment with Ipragliflozin.
Caption: General experimental workflow for Ipragliflozin studies.
Detailed Steps:
-
Animal Model: Use 5- to 8-week-old male mice (e.g., C57BL/6J, KK-Ay).[6][18]
-
Induction of Diabetes/Obesity:
-
Diet-Induced: Feed animals a high-fat diet (HFD, e.g., 60% kcal from fat) for 4-16 weeks to induce obesity, insulin resistance, and hyperglycemia.[6][8][9]
-
Chemically-Induced (STZ): For a model with impaired insulin secretion, a single intraperitoneal injection of streptozotocin (STZ) (e.g., 150 mg/kg) can be used.[19][20] Often combined with a HFD and nicotinamide to create a more robust type 2 diabetes model.[19][21]
-
-
Ipragliflozin Formulation:
-
Administration:
Protocol 2: Quantification of Ipragliflozin in Rat Plasma by LC-MS/MS
Accurate measurement of drug levels is crucial to confirm exposure and explain variability.
-
Principle: A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method provides high sensitivity and specificity for quantifying Ipragliflozin in biological matrices.[24][25]
-
Sample Preparation:
-
Chromatography:
-
Mass Spectrometry:
Section 4: Signaling Pathways
Mechanism of SGLT2 Inhibition and Downstream Metabolic Effects
Ipragliflozin's primary action is on the kidney, but this induces systemic changes that affect other organs like the liver and adipose tissue.
Caption: Ipragliflozin's mechanism and downstream metabolic pathways.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Ipragliflozin and other sodium-glucose cotransporter-2 (SGLT2) inhibitors in the treatment of type 2 diabetes: preclinical and clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological profile of ipragliflozin (ASP1941), a novel selective SGLT2 inhibitor, in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ipragliflozin Improves Hepatic Steatosis in Obese Mice and Liver Dysfunction in Type 2 Diabetic Patients Irrespective of Body Weight Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A comprehensive review of the pharmacodynamics of the SGLT2 inhibitor empagliflozin in animals and humans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ipragliflozin, an SGLT2 Inhibitor, Ameliorates High-Fat Diet-Induced Metabolic Changes by Upregulating Energy Expenditure through Activation of the AMPK/ SIRT1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. e-dmj.org [e-dmj.org]
- 10. Ipragliflozin, an SGLT2 Inhibitor, Ameliorates High-Fat Diet-Induced Metabolic Changes by Upregulating Energy Expenditure through Activation of the AMPK/ SIRT1 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Species differences in pharmacokinetics and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. rroij.com [rroij.com]
- 14. biorxiv.org [biorxiv.org]
- 15. mdpi.com [mdpi.com]
- 16. Effects of Oral Glucose-Lowering Agents on Gut Microbiota and Microbial Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ijpdd.org [ijpdd.org]
- 18. Antihyperglycemic effect of ipragliflozin, a sodium-glucose co-transporter 2 inhibitor, in combination with oral antidiabetic drugs in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Effects of the SGLT2 inhibitor ipragliflozin on various diabetic symptoms and progression of overt nephropathy in type 2 diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Frontiers | Glycemic Control with Ipragliflozin, a Novel Selective SGLT2 Inhibitor, Ameliorated Endothelial Dysfunction in Streptozotocin-Induced Diabetic Mouse [frontiersin.org]
- 21. Effects of the combination of SGLT2 selective inhibitor ipragliflozin and various antidiabetic drugs in type 2 diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 23. Functional imaging of pharmacological action of SGLT2 inhibitor ipragliflozin via PET imaging using 11C‐MDG - PMC [pmc.ncbi.nlm.nih.gov]
- 24. A quantitative LC-MS/MS method for determining ipragliflozin, a sodium-glucose co-transporter 2 (SGLT-2) inhibitor, and its application to a pharmacokinetic study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
Validation & Comparative
A Preclinical Comparative Analysis of Ipragliflozin L-Proline and Canagliflozin in Oncology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium-glucose cotransporter-2 (SGLT2) inhibitors, a class of drugs approved for the management of type 2 diabetes, are gaining significant attention for their potential applications in oncology.[1][2] By targeting the metabolic vulnerabilities of cancer cells, these agents have demonstrated anti-tumor effects in various preclinical models.[2][3] This guide provides a comparative overview of two prominent SGLT2 inhibitors, Ipragliflozin L-Proline and Canagliflozin, focusing on their performance in preclinical cancer models. We will delve into their mechanisms of action, present available quantitative data from key studies, and detail the experimental protocols used to generate this evidence.
Mechanism of Action: A Tale of Two Inhibitors
While both Ipragliflozin and Canagliflozin target SGLT2, their reported anticancer mechanisms diverge, suggesting both on-target and potential off-target effects.
This compound: Preclinical evidence, particularly in breast cancer models, points to an SGLT2-dependent mechanism. Ipragliflozin inhibits the influx of both glucose and sodium into cancer cells.[3] This disruption of sodium transport leads to hyperpolarization of the cell membrane and subsequent mitochondrial membrane instability, ultimately attenuating cancer cell proliferation.[3][4] The antiproliferative effects of ipragliflozin were abrogated when SGLT2 expression was knocked down, underscoring the centrality of this transporter to its action in these models.[4][5]
Canagliflozin: The anticancer activities of Canagliflozin are more multifaceted and appear to be both SGLT2-dependent and independent.[6] Beyond SGLT2 inhibition, Canagliflozin has been shown to:
-
Inhibit Mitochondrial Complex-I: It can disrupt the mitochondrial electron transport chain, leading to reduced ATP production and energy stress in cancer cells.[6][7]
-
Activate AMPK and Inhibit mTOR: By inducing energy stress, Canagliflozin activates AMP-activated protein kinase (AMPK), a central regulator of metabolism, which in turn inhibits the mammalian target of rapamycin (mTOR) signaling pathway, a critical driver of cancer cell growth and proliferation.[6][8]
-
Disrupt Glutamine Metabolism: In some breast cancer cells, Canagliflozin's antiproliferative effects are linked to the inhibition of glutamine metabolism, a key fuel source for cancer cell respiration, an effect that is independent of glucose availability or SGLT2 expression.[9]
-
Modulate the Immune System: Recent studies suggest Canagliflozin can trigger the degradation of PD-L1, a key immune checkpoint protein, thereby enhancing anti-tumor immunity.[10]
Quantitative Data Summary
The following tables summarize the available quantitative data from preclinical studies on Ipragliflozin and Canagliflozin. It is important to note that these results are from different studies and cancer models, and direct head-to-head comparisons should be interpreted with caution.
Table 1: In Vitro Antiproliferative Activity
| Compound | Cancer Cell Line | Assay | Endpoint | Result | Reference |
| Ipragliflozin | MCF-7 (Breast) | Cell Counting | Cell Number | Dose-dependent decrease | [4] |
| MCF-7 (Breast) | BrdU Assay | DNA Synthesis | Significant inhibition at 50-100 µM | [4] | |
| Canagliflozin | MCF-7 (Breast) | MTT Assay | IC50 | Higher than doxorubicin | [11] |
| Du-145 (Prostate) | MTT Assay | IC50 | Not specified | [12] | |
| Pancreatic Cancer Cells | Viability Assay | IC50 | ~60 µM (suggests off-target effect) | [8] | |
| Glioblastoma Cells | Viability Assay | Inhibition | Significant at 40 µM | [13] | |
| Ipragliflozin & Canagliflozin | Du-145 (Prostate) | qPCR | Gene Expression | Both decreased SGLT2, Bcl-2, VEGF mRNA | [12] |
Table 2: In Vivo Anti-Tumor Activity
| Compound | Cancer Model | Dosage | Endpoint | Result | Reference |
| Canagliflozin | Glioblastoma Allograft | Not specified | Tumor Growth | Significantly suppressed tumor growth | [13] |
| NSG Mice (H292 cells) | 50 mg/kg p.o. daily | PD-L1 Expression | Significantly decreased in tumors | [10] | |
| MC38 Tumor Model | Not specified | Tumor Size | Reduced tumor size, similar to anti-PD-1 Ab | [10] |
Signaling Pathways and Experimental Workflows
Visualizing the Mechanisms
The following diagrams illustrate the key signaling pathways affected by Ipragliflozin and Canagliflozin and a typical experimental workflow for their preclinical evaluation.
Figure 1: Proposed mechanism of Ipragliflozin in breast cancer cells.
Figure 2: Multifaceted mechanisms of Canagliflozin in cancer.
Figure 3: General experimental workflow for preclinical evaluation.
Detailed Experimental Protocols
The methodologies described below are based on protocols reported in the cited literature.
Cell Culture and Proliferation Assays
-
Cell Lines: Human cancer cell lines such as MCF-7 (breast), Du-145 (prostate), and various glioblastoma and pancreatic cancer lines are commonly used.[4][11][12][13] Cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 atmosphere.
-
Cell Viability (MTT Assay): Cells are seeded in 96-well plates and treated with varying concentrations of Ipragliflozin or Canagliflozin for a specified period (e.g., 48-72 hours). MTT reagent is added, and after incubation, the formazan crystals are dissolved in a solvent like DMSO. Absorbance is measured spectrophotometrically (e.g., at 570 nm) to determine cell viability relative to untreated controls. IC50 values are calculated from dose-response curves.[11]
-
DNA Synthesis (BrdU Assay): Cells are treated with the drugs, and BrdU (bromodeoxyuridine) is added to the culture medium for the final hours of incubation. The incorporation of BrdU into newly synthesized DNA is detected using an anti-BrdU antibody in an ELISA-based format. This provides a quantitative measure of cell proliferation.[4][5]
In Vivo Tumor Models
-
Xenograft/Allograft Models: Immunocompromised mice (e.g., NSG or nude mice) or syngeneic mice are subcutaneously injected with a suspension of cancer cells (e.g., 1x10^6 cells).[10]
-
Drug Administration: Once tumors reach a palpable size, mice are randomized into treatment and control groups. Canagliflozin (e.g., 50 mg/kg) or vehicle is administered, typically daily via oral gavage.[10]
-
Tumor Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers and calculated using the formula (Length × Width²)/2. Body weight is also monitored.
-
Ex Vivo Analysis: At the end of the study, tumors are excised, weighed, and processed for further analysis, such as Western blotting, immunohistochemistry (for protein expression like PD-L1), or flow cytometry (for immune cell infiltration).[10]
Mechanistic Studies
-
Gene Expression (Real-Time qPCR): RNA is extracted from treated and untreated cells, reverse-transcribed to cDNA, and subjected to quantitative PCR using specific primers for genes of interest (e.g., SGLT2, Bcl-2, VEGF). Relative gene expression is calculated using the ΔΔCt method, with a housekeeping gene (e.g., GAPDH) for normalization.[12]
-
Patch Clamp Technique: To measure membrane potential and whole-cell currents, the patch-clamp technique is employed. Changes in membrane potential (hyperpolarization) upon drug application are recorded in voltage-clamp or current-clamp mode. This is particularly relevant for Ipragliflozin's mechanism.[4][5]
-
Western Blotting: Protein lysates from cells or tumors are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against target proteins (e.g., p-AMPK, SGLT2, PD-L1) and corresponding secondary antibodies. Protein bands are visualized using chemiluminescence.[10]
Conclusion
Preclinical data suggest that both this compound and Canagliflozin possess anticancer properties, albeit through potentially different primary mechanisms. Ipragliflozin's effect in breast cancer models appears to be strongly linked to its on-target SGLT2 inhibition and the consequent disruption of sodium homeostasis. Canagliflozin exhibits a broader mechanistic profile, impacting cellular energy metabolism and immune signaling, with effects that may be independent of SGLT2. The quantitative data available is promising but heterogeneous, highlighting the need for direct, side-by-side comparative studies in various cancer models to fully elucidate their relative efficacy and therapeutic potential. The experimental frameworks outlined here provide a basis for such future investigations, which will be critical for guiding the potential clinical translation of these agents in oncology.
References
- 1. researchgate.net [researchgate.net]
- 2. SGLT-2 Inhibitors in Cancer Treatment—Mechanisms of Action and Emerging New Perspectives [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. SGLT2 inhibitor ipragliflozin attenuates breast cancer cell proliferation [jstage.jst.go.jp]
- 5. SGLT2 inhibitor ipragliflozin attenuates breast cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SGLT-2 Inhibitors in Cancer Treatment—Mechanisms of Action and Emerging New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. mdpi.com [mdpi.com]
- 9. Perturbations of cancer cell metabolism by the antidiabetic drug canagliflozin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Canagliflozin primes antitumor immunity by triggering PD-L1 degradation in endocytic recycling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. techscience.com [techscience.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Validating the SGLT2-Inhibitory Effect of Ipragliflozin L-Proline in a Novel Cell Line: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Ipragliflozin L-Proline's sodium-glucose cotransporter 2 (SGLT2) inhibitory effect, with a focus on validation in the human-derived kidney proximal tubule cell line, HK-2. This cell line is a physiologically relevant model for studying SGLT2 inhibition as it endogenously expresses the transporter.[1][2] This guide will compare this compound with other prominent SGLT2 inhibitors and provide detailed experimental protocols for researchers looking to validate these findings.
Comparative Efficacy of SGLT2 Inhibitors
The following table summarizes the in vitro potency of this compound against other widely used SGLT2 inhibitors. It is important to note that the IC50 value for this compound was determined in a cell-free assay, while the data for other inhibitors are derived from studies on the HK-2 cell line. Direct comparative studies in the same cell line under identical experimental conditions would be necessary for a definitive head-to-head comparison.
| SGLT2 Inhibitor | Cell Line | Assay Type | IC50 / % Inhibition | Reference |
| This compound | Cell-free | Inhibition of human SGLT2 | 7.38 nM | [3][4] |
| Dapagliflozin | HK-2 | 2-NBDG Glucose Uptake | 43.7% inhibition at 500 nM | [1] |
| Canagliflozin | HK-2 | Not Specified | Dose-dependent effects on AMPK activation | [5] |
| Empagliflozin | HK-2 | Not Specified | Protective against high-glucose-induced injury | [6] |
Note: IC50 is the half-maximal inhibitory concentration. A lower IC50 value indicates a higher potency.
Experimental Protocols
A crucial method for validating SGLT2 inhibition in a cell-based model is the fluorescent glucose uptake assay using 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose), a fluorescently-labeled deoxyglucose analog.[1][7]
Detailed Protocol for 2-NBDG Glucose Uptake Assay in HK-2 Cells
1. Cell Culture and Seeding:
- Culture human proximal tubule epithelial cells (HK-2) in a suitable medium (e.g., DMEM/F12) supplemented with 10% fetal bovine serum (FBS) and antibiotics.
- Seed the HK-2 cells into 96-well black, clear-bottom plates at a density of 2-5 x 10^4 cells per well.
- Incubate the cells at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
2. Compound Treatment:
- Prepare stock solutions of this compound and other SGLT2 inhibitors in DMSO.
- Dilute the compounds to the desired final concentrations in a low-glucose (e.g., 1 g/L) medium.
- Remove the culture medium from the cells and wash once with phosphate-buffered saline (PBS).
- Add the medium containing the SGLT2 inhibitors to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Phlorizin).
- Incubate the cells with the compounds for 1-2 hours at 37°C.
3. Glucose Uptake Assay:
- Prepare a 2-NBDG working solution (e.g., 100 µM) in a glucose-free buffer (e.g., Krebs-Ringer bicarbonate buffer).
- After the compound incubation, remove the medium and wash the cells twice with the glucose-free buffer.
- Add the 2-NBDG working solution to each well.
- Incubate the plate at 37°C for 30-60 minutes, protected from light.
4. Measurement of Glucose Uptake:
- Remove the 2-NBDG solution and wash the cells three times with ice-cold PBS to stop the uptake.
- Add a cell lysis buffer to each well and incubate for 10 minutes at room temperature with gentle shaking.
- Measure the fluorescence intensity of the cell lysates using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.
5. Data Analysis:
- Subtract the background fluorescence (wells with no cells).
- Normalize the fluorescence intensity of the compound-treated wells to the vehicle control wells.
- Calculate the percentage of inhibition of glucose uptake for each compound concentration.
- Plot the percentage of inhibition against the compound concentration and determine the IC50 value using a suitable curve-fitting software.
Visualizations
SGLT2 Inhibition Signaling Pathway
Caption: Mechanism of SGLT2 inhibition by this compound in the renal proximal tubule.
Experimental Workflow for Validating SGLT2 Inhibition
Caption: Step-by-step workflow for the 2-NBDG glucose uptake assay.
Logical Relationship of SGLT2 Inhibition and its Effects
Caption: The physiological consequences of SGLT2 inhibition by this compound.
References
- 1. A Fluorescent Glucose Transport Assay for Screening SGLT2 Inhibitors in Endogenous SGLT2-Expressing HK-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Dapagliflozin Restores Impaired Autophagy and Suppresses Inflammation in High Glucose-Treated HK-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Empagliflozin Protects HK-2 Cells from High Glucose-Mediated Injuries via a Mitochondrial Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scribd.com [scribd.com]
Ipragliflozin L-Proline Demonstrates Renoprotective Effects in a Non-Diabetic Kidney Disease Model: A Comparative Guide
For Immediate Release
[City, State] – [Date] – New research findings validate the renoprotective effects of Ipragliflozin L-Proline in a pre-clinical, non-diabetic model of chronic kidney disease (CKD). This guide provides a comprehensive comparison of this compound with other therapeutic alternatives, supported by experimental data, detailed methodologies, and pathway visualizations to inform researchers, scientists, and drug development professionals.
Ipragliflozin, a selective sodium-glucose cotransporter 2 (SGLT2) inhibitor, has shown promise in mitigating kidney damage independent of its glucose-lowering effects. This guide delves into the evidence from a widely used adenine-induced CKD model, offering a head-to-head comparison with established and emerging renoprotective agents.
Comparative Efficacy of Renoprotective Agents
The following tables summarize the key quantitative findings from studies evaluating this compound and alternative therapies in non-diabetic CKD models. It is important to note that the data are compiled from separate studies, and direct head-to-head comparisons in the same experimental setup may not be available.
Table 1: Comparison of this compound and Other SGLT2 Inhibitors in Non-Diabetic CKD Models
| Parameter | Ipragliflozin (0.1 mg/kg/day)[1] | Canagliflozin (25 mg/kg/day) | Dapagliflozin (1 mg/kg/day) | Empagliflozin (10 mg/kg/day) |
| Model | Adenine-induced CKD (mice) | Adenine-induced CKD (rats) | Dahl salt-sensitive rats | Fawn-hooded hypertensive rats |
| Plasma Creatinine | Significantly decreased | Significantly decreased | No significant change | No improvement |
| Interstitial Fibrosis | Significantly attenuated | Significantly reduced | Reduced | Not reported |
| Inflammation (IL-6) | Significantly decreased | Not reported | Reduced | No improvement (MCP-1) |
| Oxidative Stress | Reduced (8-OHdG staining) | Reduced | Reduced | No improvement (TBARS) |
Table 2: Comparison of this compound with Non-SGLT2 Inhibitor Alternatives in Adenine-Induced CKD Models
| Parameter | Ipragliflozin (0.1 mg/kg/day)[1] | Telmisartan (dose not specified) | Enalapril (dose not specified) | Paricalcitol (dose not specified)[2] |
| Model | Adenine-induced CKD (mice) | Adenine-induced CKD (rats) | Not directly studied in adenine model | Adenine-induced CKD (rats) |
| Plasma Creatinine/Urea | Creatinine significantly decreased | Not specified in available abstracts | Not available | Urea and Creatinine significantly higher than control but no significant difference from CKD group |
| Interstitial Fibrosis | Significantly attenuated | Not specified in available abstracts | Not available | Histological improvement noted |
| Inflammation (MCP-1/IL-6) | IL-6 significantly decreased | Not specified in available abstracts | Not available | MCP-1 decreased[2] |
| Blood Pressure | Not reported to be affected at low dose | Known to lower blood pressure | Known to lower blood pressure | Significantly lowered systolic blood pressure[2] |
Detailed Experimental Protocols
A thorough understanding of the experimental methodologies is crucial for the interpretation of the presented data.
Adenine-Induced Chronic Kidney Disease Model
This widely used model mimics key features of human CKD, including tubulointerstitial fibrosis and inflammation.
-
Induction: Male C57BL/6J mice (5 weeks old) are fed a diet containing 0.25% w/w adenine for 4 weeks to induce CKD[1].
-
Treatment Administration:
-
This compound: Administered orally once daily at doses of 0.03 mg/kg and 0.1 mg/kg, concurrently with the adenine-containing diet[1].
-
Alternative Agents: Specific protocols for Telmisartan, Enalapril, and Paricalcitol in the adenine-induced model require further investigation from individual study reports. However, typical administration would be oral gavage or inclusion in drinking water for the duration of the adenine challenge.
-
-
Key Assessments:
-
Renal Function: Plasma creatinine and blood urea nitrogen (BUN) levels are measured.
-
Inflammation: Plasma levels of inflammatory markers such as Interleukin-6 (IL-6) are quantified.
-
Anemia: Hematocrit levels are assessed as an indicator of anemia associated with CKD.
-
Histopathology: Kidney sections are stained with Periodic acid-Schiff (PAS) and Masson's trichrome to evaluate tubular damage and interstitial fibrosis. Immunohistochemistry for markers of oxidative stress (e.g., 8-hydroxy-2'-deoxyguanosine) is also performed.
-
Visualizing the Mechanisms of Action
The following diagrams, generated using the DOT language, illustrate the experimental workflow and the key signaling pathways involved in the renoprotective effects of this compound.
Experimental Workflow
References
Reproducibility of Ipragliflozin L-Proline's effects on body weight reduction in different mouse strains
A comprehensive review of preclinical studies reveals that the efficacy of the SGLT2 inhibitor, ipragliflozin L-proline, in promoting body weight reduction is not uniform and is significantly influenced by the genetic background of the mouse strain and the experimental conditions. This guide provides a detailed comparison of ipragliflozin's effects on body weight across various mouse models, supported by experimental data and protocols, to aid researchers in the design and interpretation of metabolic studies.
The reproducibility of ipragliflozin-induced body weight loss is a critical consideration for its therapeutic potential in treating obesity and related metabolic disorders. Preclinical evidence indicates that while ipragliflozin consistently promotes urinary glucose excretion, its net effect on body weight is variable, ranging from significant reduction to negligible change, often due to compensatory mechanisms such as hyperphagia.
Comparative Efficacy of Ipragliflozin on Body Weight Reduction
The following tables summarize the quantitative data from key studies investigating the effects of ipragliflozin and comparator drugs on body weight in different mouse strains.
Table 1: Effect of Ipragliflozin on Body Weight in Different Mouse Strains
| Mouse Strain | Diet | Ipragliflozin Dose & Duration | Key Findings on Body Weight | Reference |
| C57BL/6J | High-Fat Diet (HFD) | 10 mg/kg/day for 4 weeks (in drinking water) | No significant difference in body weight change compared to vehicle-treated mice due to hyperphagia.[1][2][3] | [1][2][3] |
| ob/ob | Normal Chow | 3 mg/kg or 10 mg/kg for 4 weeks | No significant changes in body weight were observed at either dose compared to untreated ob/ob mice.[4] | [4] |
| 129S6/Sv | High-Fat Diet (HFD) | Not specified (long-term treatment) | No significant effect on weight loss was observed.[5] | [5] |
| db/db | Not specified | Low-dose & High-dose for 8 weeks (oral gavage) | High-dose ipragliflozin inhibited body weight gain compared to untreated db/db mice.[6] | [6] |
| db/db | Not specified | 1.5 mg/kg/day for 28 days (in diet) | Showed greater weight gain than the control group.[7] | [7] |
Table 2: Comparative Effects of Other Anti-Obesity Drugs in Mouse Models
| Drug | Mouse Strain | Diet | Dose & Duration | Key Findings on Body Weight | Reference |
| Empagliflozin | C57BL/6 | Western-Type Diet | 30 mg/kg/day for 10 weeks (in diet) | Prevented diet-induced weight gain.[8] | [8] |
| Canagliflozin | C57BL/6J | High-Fat Diet (HFD) | 15 and 60 mg/kg for 4 weeks | Dose-dependently decreased body weight.[9][10] | [9][10] |
| Liraglutide | C57BL/6 | High-Fat Diet (HFD) | Not specified (2-week treatment) | Significantly decreased body weight.[11][12][13] | [11][12][13] |
Detailed Experimental Protocols
Ipragliflozin Study in C57BL/6J Mice on a High-Fat Diet [1][2][3]
-
Animals: Male C57BL/6J wild-type mice.
-
Housing: Animals were allowed free access to water and diet.
-
Diet: Mice were fed a high-fat diet (HFD; 60% energy as fat) for 12 weeks to induce obesity.
-
Treatment: After the initial 12 weeks of HFD, mice were continued on the HFD with either vehicle or ipragliflozin (10 mg/kg/day) for 4 weeks. Ipragliflozin was dissolved in dimethyl sulfoxide (DMSO) and added to the drinking water.
-
Measurements: Body weight and food intake were measured weekly. At the end of the treatment period, tissues were collected for further analysis.
Ipragliflozin Study in ob/ob Mice [4]
-
Animals: 8-week-old male obese (ob/ob) mice and their lean littermates.
-
Housing: Standard housing conditions with free access to food and water.
-
Diet: Normal chow diet.
-
Treatment: Mice were randomly divided into three groups: a control group receiving a normal chow diet, and two groups receiving a normal chow diet supplemented with ipragliflozin at 3 mg/kg or 10 mg/kg for 4 weeks.
-
Measurements: Body weight and liver weight were evaluated at the end of the study.
Signaling Pathways and Experimental Workflows
The variability in ipragliflozin's effect on body weight can be attributed to a complex interplay of physiological responses. The primary mechanism of action involves the inhibition of the sodium-glucose cotransporter 2 (SGLT2) in the kidneys, leading to increased urinary glucose excretion and subsequent caloric loss.[14][15][16] However, this is often counteracted by a compensatory increase in food intake (hyperphagia).
Beyond this primary pathway, studies suggest the involvement of other signaling molecules. For instance, in 129S6/Sv mice, ipragliflozin was shown to activate the AMP-activated protein kinase (AMPK) and sirtuin 1 (SIRT1) pathway, which is associated with increased energy expenditure.[5] In db/db mice, the SGLT2 inhibitor canagliflozin was found to modulate the AMPK/KLF4 signaling pathway, promoting the browning of visceral adipose tissue.[17]
Conclusion
The effect of this compound on body weight reduction in mice is highly dependent on the genetic background of the animal model. While it effectively induces glycosuria, compensatory hyperphagia can negate the expected weight loss in some strains like C57BL/6J and ob/ob mice. In contrast, in db/db mice, a high dose of ipragliflozin can inhibit weight gain. Other SGLT2 inhibitors, such as empagliflozin and canagliflozin, and drugs from other classes like the GLP-1 receptor agonist liraglutide, have shown more consistent body weight reduction in preclinical models. These findings underscore the importance of selecting appropriate animal models and carefully considering potential confounding factors like compensatory food intake when evaluating the therapeutic potential of SGLT2 inhibitors for obesity. Further research into the signaling pathways that regulate energy expenditure and appetite in response to SGLT2 inhibition will be crucial for optimizing their anti-obesity effects.
References
- 1. Ipragliflozin Improves Hepatic Steatosis in Obese Mice and Liver Dysfunction in Type 2 Diabetic Patients Irrespective of Body Weight Reduction | PLOS One [journals.plos.org]
- 2. Ipragliflozin Improves Hepatic Steatosis in Obese Mice and Liver Dysfunction in Type 2 Diabetic Patients Irrespective of Body Weight Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ipragliflozin-induced improvement of liver steatosis in obese mice may involve sirtuin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ipragliflozin, an SGLT2 Inhibitor, Ameliorates High-Fat Diet-Induced Metabolic Changes by Upregulating Energy Expenditure through Activation of the AMPK/ SIRT1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Empagliflozin protects mice against diet-induced obesity, insulin resistance and hepatic steatosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of canagliflozin on weight loss in high-fat diet-induced obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. joe.bioscientifica.com [joe.bioscientifica.com]
- 12. The effects of liraglutide in mice with diet-induced obesity studied by metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. joe.bioscientifica.com [joe.bioscientifica.com]
- 14. frontiersin.org [frontiersin.org]
- 15. Emerging Role of SGLT-2 Inhibitors for the Treatment of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Sodium-Glucose Transport 2 (SGLT2) Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. SGLT2 inhibitor canagliflozin reduces visceral adipose tissue in db/db mice by modulating AMPK/KLF4 signaling and regulating mitochondrial dynamics to induce browning - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of Ipragliflozin L-Proline in a Laboratory Setting
For researchers, scientists, and drug development professionals, the proper management and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe handling and disposal of Ipragliflozin L-Proline, a selective SGLT2 inhibitor. Adherence to these procedures is critical for maintaining a safe laboratory environment and complying with regulatory standards.
Hazard and Safety Information
This compound is a chemical compound that requires careful handling. The following table summarizes its key hazard information as identified in Safety Data Sheets (SDS).
| Hazard Category | GHS Classification | Precautionary Statements |
| Acute Toxicity, Oral | Category 4 (H302: Harmful if swallowed) | P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth.[1] |
| Skin Corrosion/Irritation | Category 2 (H315: Causes skin irritation) | P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P332+P313: If skin irritation occurs: Get medical advice/attention. P362: Take off contaminated clothing and wash before reuse.[1] |
| Serious Eye Damage/Irritation | Category 2A (H319: Causes serious eye irritation) | P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337+P313: If eye irritation persists: Get medical advice/attention.[2] |
| Specific Target Organ Toxicity | Category 3, Single Exposure (H335: May cause respiratory irritation) | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P312: Call a POISON CENTER or doctor/physician if you feel unwell.[1] |
| Reproductive Toxicity | Category 2 (H361d: Suspected of damaging the unborn child) | P201: Obtain special instructions before use. P202: Do not handle until all safety precautions have been read and understood. P308+P313: IF exposed or concerned: Get medical advice/attention.[2] |
| Specific Target Organ Toxicity | Category 2, Repeated Exposure (H373: May cause damage to organs (Kidney, Liver) through prolonged or repeated exposure) | P260: Do not breathe dust. P314: Get medical advice/attention if you feel unwell.[2] |
Step-by-Step Disposal Protocol for this compound
This protocol outlines the recommended procedure for the disposal of this compound from a research laboratory. The primary principle is to manage it as a hazardous chemical waste and to prevent its release into the environment.
1. Personal Protective Equipment (PPE):
-
Before handling this compound for disposal, ensure you are wearing appropriate PPE, including:
-
Safety goggles or face shield
-
Chemical-resistant gloves (e.g., nitrile)
-
Laboratory coat
-
2. Waste Segregation:
-
Solid Waste:
-
Collect waste this compound powder, contaminated spill materials (e.g., absorbent pads), and empty containers in a designated, clearly labeled hazardous waste container.
-
The container should be made of a compatible material (e.g., polyethylene) and have a secure lid.
-
Label the container as "Hazardous Waste" and include the chemical name "this compound".
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a separate, labeled hazardous waste container for liquids.
-
Do not mix with other incompatible waste streams.
-
The container should be leak-proof and have a secure cap.
-
-
Contaminated Labware:
-
Disposable labware (e.g., pipette tips, tubes) that has come into contact with this compound should be placed in the solid hazardous waste container.
-
Reusable glassware should be decontaminated by rinsing with an appropriate solvent (e.g., ethanol or isopropanol) and then washed thoroughly. The rinse solvent should be collected as hazardous liquid waste.
-
3. Storage of Waste:
-
Store the hazardous waste containers in a designated, well-ventilated, and secure area, away from general laboratory traffic.
-
Ensure the storage area is compliant with your institution's and local regulations for hazardous waste storage.
4. Disposal Procedure:
-
Do not dispose of this compound down the drain or in the regular trash. [1] This is crucial to prevent contamination of water systems.
-
The collected hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[3]
-
Follow your institution's specific procedures for requesting a hazardous waste pickup. This typically involves completing a waste manifest form detailing the contents of the container.
-
The recommended method of destruction for pharmaceutical waste is high-temperature incineration in a facility equipped with afterburners and scrubbers to ensure complete destruction and to prevent the release of harmful substances into the atmosphere.[3]
5. Spill Management:
-
In case of a spill, evacuate the immediate area if the spill is large or if there is significant dust in the air.
-
Wear appropriate PPE, including respiratory protection if necessary.
-
For small spills, gently cover the spill with an absorbent material to avoid raising dust.
-
Carefully scoop the material into the designated solid hazardous waste container.
-
Clean the spill area with a wet cloth or paper towels, and place these in the hazardous waste container.
-
For large spills, contact your institution's EHS or safety officer for assistance.
Experimental Workflow: this compound Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound in a laboratory setting.
Caption: Disposal workflow for this compound.
Environmental Fate and Degradation
Studies on the environmental fate of Ipragliflozin are limited in publicly available literature. However, forced degradation studies have shown that Ipragliflozin is susceptible to degradation under acidic, basic, and oxidative conditions, while it exhibits stability under thermal and photolytic stress. This information is primarily used for stability testing of the drug product and does not provide a method for laboratory-scale waste treatment. The degradation products are complex organic molecules that should also be considered as part of the hazardous waste stream. Therefore, chemical degradation is not a recommended disposal method in a laboratory setting.
By following these procedures, you will ensure the safe and compliant disposal of this compound, protecting yourself, your colleagues, and the environment. Always consult your institution's specific safety and disposal guidelines.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
